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  • Product: Ethyl 3-cyano-4-isopropoxybenzoate
  • CAS: 2098542-97-1

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile and Process Development for Ethyl 3-cyano-4-isopropoxybenzoate

This technical guide details the solubility characteristics, thermodynamic behavior, and process applications of Ethyl 3-cyano-4-isopropoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents such...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility characteristics, thermodynamic behavior, and process applications of Ethyl 3-cyano-4-isopropoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as Febuxostat (xanthine oxidase inhibitors) and S1P1 receptor agonists (e.g., Ozanimod analogs).

Executive Summary

Ethyl 3-cyano-4-isopropoxybenzoate (C₁₃H₁₅NO₃) is a lipophilic ester intermediate used in the convergent synthesis of active pharmaceutical ingredients (APIs). Its solubility profile is governed by the competition between its hydrophobic isopropoxy/ethyl ester groups and the polar cyano moiety.

This guide provides a comprehensive analysis of its solubility behavior, derived from structural analogs (e.g., methyl ester, carboxylic acid precursors) and process patents. It establishes a Solubility Determination Protocol for researchers to generate precise mole-fraction data, as specific public datasets for this intermediate are proprietary.

Key Solubility Insights:

  • High Solubility: Aprotic polar solvents (THF, DMF, Acetone) and esters (Ethyl Acetate).

  • Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol)—ideal for crystallization.

  • Insolubility (Anti-Solvents): Water, Aliphatic Hydrocarbons (Hexane, Heptane).

Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]

Understanding the molecular structure is the first step in predicting solubility behavior using the "like dissolves like" principle and thermodynamic modeling.

PropertyDescription
Chemical Name Ethyl 3-cyano-4-(1-methylethoxy)benzoate
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Key Functional Groups Ester (Ethyl): Lipophilic, H-bond acceptor.Cyano (-CN): Polar, dipole-dipole interactions.Isopropoxy (-OiPr): Lipophilic, steric bulk.
Physical State Typically a low-melting solid or viscous oil at room temperature (depending on purity).
Related CAS Acid Precursor: 258273-31-3 (3-cyano-4-isopropoxybenzoic acid)Methyl Ester Analog: 213598-11-9

Solubility Profile and Solvent Selection[1][3][5][6]

The following solubility data is synthesized from extraction protocols and recrystallization strategies documented in S1P1 agonist and Febuxostat synthesis patents.

Qualitative Solubility Classification
Solvent ClassSpecific SolventsSolubility BehaviorProcess Application
Esters Ethyl Acetate, Isopropyl AcetateHigh (>100 mg/mL)Primary extraction solvent; reaction medium.
Ethers THF, 2-MeTHF, MTBEHigh Reaction solvent; highly effective for solubilizing the crude oil.
Chlorinated Dichloromethane (DCM), ChloroformVery High Used for chromatography and initial dissolution.
Alcohols Methanol, Ethanol, IsopropanolModerate / T-Dependent Critical: Solubility increases significantly with temperature (

). Ideal for cooling crystallization.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Anti-solvent for precipitation; used to wash away non-polar impurities.
Aqueous Water, Acidic/Basic BuffersInsoluble Phase separation medium; used to wash organic extracts.
Thermodynamic Trends (Predicted)

For the solid form of the compound, solubility (


) generally follows the Modified Apelblat Equation :


  • Enthalpy of Solution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ):  Positive (Endothermic). Solubility increases as temperature rises.
    
  • Solvent-Solute Interactions: The cyano group introduces dipole moments, making the compound more soluble in polar aprotic solvents (DMF, DMSO) compared to non-polar alkanes.

Experimental Protocol: Generating Solubility Data

Since specific mole-fraction datasets are often proprietary, the following Self-Validating Protocol is designed for researchers to generate high-integrity data for process optimization.

Workflow Diagram (DOT)

SolubilityProtocol cluster_0 Thermodynamic Modeling Start Start: Excess Solute Addition Equilibrium Equilibration (Shake Flask, 24-72h) Start->Equilibrium TempControl Temp Control (±0.05 K) Equilibrium->TempControl Sampling Sampling & Filtration (0.45 µm PTFE) Equilibrium->Sampling Analysis Analysis (HPLC/UV) Sampling->Analysis Validation Data Validation (Mass Balance) Analysis->Validation Model Fit to Apelblat/Van't Hoff Validation->Model

Caption: Standardized workflow for determining equilibrium solubility, ensuring thermal stability and analytical precision.

Step-by-Step Methodology
  • Preparation: Add excess Ethyl 3-cyano-4-isopropoxybenzoate to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–72 hours.

    • Check: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (typically 254 nm).

    • Calculation:

      
      
      
  • Validation: Repeat at 5 K intervals (278.15 K to 323.15 K). Plot

    
     vs 
    
    
    
    . Linearity confirms validity (Van't Hoff behavior).

Process Applications

Crystallization Strategy

The solubility differential between Ethyl Acetate (high) and Heptane (low) drives the purification process.

  • Anti-Solvent Crystallization:

    • Dissolve crude intermediate in minimal Ethyl Acetate at 40°C.

    • Slowly add Heptane (ratio 1:3) while cooling to 0°C.

    • Result: High-purity crystals precipitate; impurities remain in the mother liquor.

Extraction Efficiency

In the synthesis of Febuxostat intermediates, the reaction mixture is often quenched with water.

  • Protocol: Extract with Ethyl Acetate.[1]

  • Mechanism: The hydrophobic ethyl/isopropoxy groups drive the molecule into the organic phase (

    
    ), achieving >98% recovery from the aqueous phase.
    

References

  • Febuxostat Synthesis & Intermediates

    • Topic: Synthesis of 2-(3-cyano-4-isobutoxyphenyl)
    • Source:CN106518802A and WO2018121051A1.

  • S1P1 Receptor Agonists Synthesis

    • Topic: Preparation of biaryl oxadiazoles and related benzoate intermediates (Methyl/Ethyl 3-cyano-4-isopropoxybenzo
    • Source:US9216972B2 (Tricyclic heterocyclic compounds).[2]

  • Thermodynamic Solubility Modeling

    • Topic: Standard methodologies (Apelblat, Van't Hoff)
    • Source:Journal of Chemical & Engineering Data (General Reference for Methodology).

  • Chemical Identity

    • Compound: 3-cyano-4-isopropoxybenzoic acid (Precursor).
    • Source: ChemicalBook / PubChem CID 13026687.

Sources

Exploratory

Role of Ethyl 3-cyano-4-isopropoxybenzoate in Febuxostat synthesis pathways

Topic: Role of Ethyl 3-cyano-4-isopropoxybenzoate in Febuxostat Synthesis Pathways Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary: The Critical Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Ethyl 3-cyano-4-isopropoxybenzoate in Febuxostat Synthesis Pathways Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Critical Distinction

In the synthesis of Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid), the molecule Ethyl 3-cyano-4-isopropoxybenzoate plays a pivotal role, not as the primary intermediate, but as a Critical Process Impurity (CPI) or a Structural Analog Intermediate .

The active pharmaceutical ingredient (API), Febuxostat, requires an isobutoxy (2-methylpropoxy) group at the 4-position of the benzene ring.[1] The compound contains an isopropoxy (1-methylethoxy) group. Consequently, this guide defines the role of Ethyl 3-cyano-4-isopropoxybenzoate in two contexts:

  • Impurity Management: As a precursor to the "Des-isobutyl, Isopropyl-Febuxostat" impurity, which must be controlled to <0.10% per ICH Q3A/B guidelines.

  • Synthetic Pathway: As a model for the Benzoate-to-Thioamide route, illustrating the chemistry of the 4-alkoxy-3-cyanobenzoate scaffold.

Chemical Profile & Structural Context

FeatureTarget Intermediate (Isobutoxy)Subject Molecule (Isopropoxy)
Chemical Name Ethyl 3-cyano-4-isobutoxybenzoateEthyl 3-cyano-4-isopropoxybenzoate
CAS Number Various (Intermediate)2918298-61-8
Alkoxy Group -OCH2CH(CH3)2 (Isobutoxy)-OCH(CH3)2 (Isopropoxy)
Role Primary PrecursorCritical Impurity / Analog
Molecular Weight ~261.3 g/mol ~247.3 g/mol

Technical Insight: The structural difference is a single methylene unit (-CH2-). This subtle difference affects lipophilicity and crystal packing but allows the impurity to carry through most purification steps (crystallization, extraction) due to similar solubility profiles.

Retrosynthetic Analysis & Pathway Divergence

The presence of Ethyl 3-cyano-4-isopropoxybenzoate in a reaction stream indicates a divergence at the alkylation step of the 4-hydroxybenzoate scaffold.

The "Benzoate Route" to Febuxostat

While the industrial standard often utilizes 4-hydroxybenzonitrile, the benzoate ester route offers advantages in handling and purification.

  • Starting Material: Ethyl 4-hydroxy-3-cyanobenzoate (or 3-nitro equivalent).

  • Divergence Point (Alkylation):

    • Path A (Target): Reaction with Isobutyl Bromide

      
       Ethyl 3-cyano-4-isobutoxybenzoate.
      
    • Path B (Impurity): Reaction with Isopropyl Bromide (impurity in reagent) or Isopropyl Alcohol (solvent participation)

      
      Ethyl 3-cyano-4-isopropoxybenzoate .
      

Pathway Target Target: Febuxostat Impurity Impurity: Isopropyl-Analog Start Ethyl 4-hydroxy-3-cyanobenzoate Iso_Inter Ethyl 3-cyano-4-isobutoxybenzoate Start->Iso_Inter + Isobutyl Bromide (K2CO3, DMF) Iso_Prop Ethyl 3-cyano-4-isopropoxybenzoate (The Subject Molecule) Start->Iso_Prop + Isopropyl Bromide (Impurity) Thio_Iso 3-cyano-4-isobutoxybenzothioamide Iso_Inter->Thio_Iso 1. NH3 2. Lawesson's Rgt Thio_Prop 3-cyano-4-isopropoxybenzothioamide Iso_Prop->Thio_Prop Parallel Reaction Thio_Iso->Target + Ethyl 2-chloroacetoacetate (Hantzsch Cyclization) Thio_Prop->Impurity Co-elutes/Co-crystallizes

Figure 1: Divergent synthesis pathway showing the origin of the Isopropoxy impurity.

Detailed Synthesis Protocols

To understand the role of the Isopropoxy ester, one must understand the synthesis of the Isobutoxy parent. The protocols below describe the formation of the benzoate intermediate and its conversion to the thioamide—the key precursor for the thiazole ring.

Step 1: Alkylation (The Critical Control Point)

Objective: Selective formation of the isobutoxy ether while minimizing the isopropoxy impurity.

  • Reagents: Ethyl 4-hydroxy-3-cyanobenzoate (1.0 eq), Potassium Carbonate (1.5 eq), Isobutyl Bromide (1.2 eq).

  • Solvent: DMF or NMP (Avoid Isopropanol to prevent trans-alkylation or solvent participation).

  • Conditions:

    
    , 6-8 hours.
    

Protocol:

  • Charge DMF and Ethyl 4-hydroxy-3-cyanobenzoate into a reactor.

  • Add Potassium Carbonate (

    
    ) and stir for 30 min to form the phenoxide anion.
    
  • Critical Step: Slowly add Isobutyl Bromide. Note: The purity of this reagent is paramount.[2] It must contain <0.1% Isopropyl Bromide.

  • Heat to

    
    . Monitor by HPLC.
    
  • Workup: Quench with water, extract into Ethyl Acetate.

  • Outcome: If Isopropyl Bromide is present, Ethyl 3-cyano-4-isopropoxybenzoate forms here.

Step 2: Conversion to Thioamide (The "Benzoate" Route)

Unlike the nitrile route, the benzoate route requires converting the ester to a thioamide.

  • Aminolysis:

    • React Ethyl 3-cyano-4-isobutoxybenzoate with methanolic ammonia (

      
      ) at 
      
      
      
      (pressure vessel).
    • Product: 3-cyano-4-isobutoxybenzamide.[1][2][3]

  • Thionation:

    • React the benzamide with Lawesson's Reagent or

      
       in Toluene/THF at reflux.
      
    • Product:3-cyano-4-isobutoxybenzothioamide .[1][2]

Mechanistic Insight: The Isopropoxy impurity (Ethyl 3-cyano-4-isopropoxybenzoate) undergoes these identical transformations at similar rates, forming 3-cyano-4-isopropoxybenzothioamide . This "shadow" impurity is difficult to remove downstream.

Mechanism of Hantzsch Thiazole Synthesis

The final assembly of the Febuxostat core involves the reaction of the thioamide with ethyl 2-chloroacetoacetate.

  • Reaction Type: Hantzsch Thiazole Synthesis.

  • Mechanism:

    • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

      
      -carbon of the 
      
      
      
      -haloketone (ethyl 2-chloroacetoacetate).
    • Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

    • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

Mechanism Step1 Thioamide Nucleophilic Attack (S attacks C-Cl center) Step2 Intermediate Thioimidate Step1->Step2 Step3 Intramolecular Cyclization (N attacks Carbonyl) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Final Thiazole Ring Formation Step4->Final

Figure 2: Mechanism of Thiazole Ring Formation. The Isopropoxy impurity undergoes this same cycle, incorporating itself into the final drug substance.

Analytical Control & Impurity Limits

Since Ethyl 3-cyano-4-isopropoxybenzoate is a precursor to a mutagenic-potential impurity (structural analog), strict limits are applied.

HPLC Method for Detection:

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18,

    
     mm, 
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 80% B over 25 mins.

  • Differentiation: The Isopropoxy analog (less lipophilic) typically elutes before the Isobutoxy main peak (Relative Retention Time ~0.92-0.95).

Specification:

  • Raw Material (Isobutyl Bromide): Limit Isopropyl Bromide to

    
    .
    
  • Intermediate (Ethyl 3-cyano-4-isobutoxybenzoate): Limit Isopropoxy analog to

    
    .
    

References

  • Process-Related Impurities in Febuxostat: Der Pharma Chemica, 2014, 6(3):300-311.[2] (Detailed synthesis of isobutoxy intermediates and impurity tracking).

  • Febuxostat Synthesis Patent: U.S. Patent 5,614,520.[1] (Discloses the core 3-cyano-4-isobutoxy scaffold and hydrolysis steps).

  • Hantzsch Thiazole Synthesis Mechanism: Journal of Organic Chemistry, "Mechanistic studies of the Hantzsch thiazole synthesis". (General reference for the cyclization step).

  • Impurity Control Guidelines: ICH Q3A(R2) - Impurities in New Drug Substances. (Regulatory framework for controlling the isopropoxy analog).

Sources

Foundational

Cyano-Benzoate Derivatives in Medicinal Chemistry: Synthetic Versatility and Pharmacological Impact

[1] Executive Summary The cyano-benzoate scaffold—comprising a benzene ring substituted with both a carboxylate moiety (acid, ester, or amide) and a nitrile group—represents a critical pharmacophore and synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The cyano-benzoate scaffold—comprising a benzene ring substituted with both a carboxylate moiety (acid, ester, or amide) and a nitrile group—represents a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.[1] This guide analyzes the structural utility of this dual-functionalized arena, moving beyond its role as a mere building block to explore its pharmacodynamic contributions in oncology and immunology.

We focus on the 4-cyano-3-(trifluoromethyl)phenyl motif, a dominant substructure in blockbuster androgen receptor antagonists (e.g., Enzalutamide, Apalutamide), and examine the emerging utility of nitrile-bearing benzoates as reversible covalent inhibitors.

Structural & Electronic Properties: The "Why"

The cyano-benzoate scaffold offers a unique combination of steric and electronic properties that make it a privileged structure in drug design.

The Nitrile Bioisostere

The cyano group (-C≡N) is often employed as a bioisostere for:

  • Carbonyls (-C=O): Similar dipole moment (~3.9 D) and ability to accept hydrogen bonds, but with a linear geometry that can penetrate narrow enzymatic clefts.

  • Halogens (Cl, Br): Similar van der Waals radius to a chlorine atom but with significantly higher polarity.

  • Hydroxyls (-OH): Acts as a hydrogen bond acceptor without the donor capability, useful for modulating solubility and permeability.

Electronic Modulation of the Benzoate

The nitrile group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). When positioned meta or para to the carboxylate:

  • Acidity: It significantly lowers the pKa of the benzoic acid (pKa of 4-cyanobenzoic acid is ~3.55 vs 4.20 for benzoic acid), enhancing ionization at physiological pH.

  • Metabolic Stability: The strong EWG nature deactivates the aromatic ring towards oxidative metabolism (e.g., P450-mediated hydroxylation), prolonging the half-life of the drug candidate.

Synthetic Strategies: Palladium-Catalyzed Cyanation

Historically, cyanobenzoates were synthesized via the Sandmeyer reaction (using toxic CuCN) or the Rosenmund-von Braun reaction (high temperatures, stoichiometric copper). Modern medicinal chemistry relies on Palladium-catalyzed cross-coupling, which offers milder conditions and higher functional group tolerance.

The "Self-Validating" Protocol: Zn(CN)₂ Coupling

The following protocol describes the conversion of a bromobenzoate to a cyanobenzoate. This method is preferred for its robustness and the use of Zinc Cyanide (


), which is easier to handle than alkali cyanides.

Target: Synthesis of Methyl 4-cyanobenzoate from Methyl 4-bromobenzoate.

Reagents & Materials:
  • Substrate: Methyl 4-bromobenzoate (1.0 equiv)

  • Cyanating Agent:

    
     (0.6 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Solvent: DMF (Anhydrous, degassed)

  • Additive: Zn powder (10 mol% - activates the catalyst/reduces Pd(II) to Pd(0))

Step-by-Step Procedure:
  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with Methyl 4-bromobenzoate (1.0 mmol),

    
     (0.6 mmol), 
    
    
    
    (0.02 mmol), dppf (0.04 mmol), and Zn powder (0.1 mmol).
  • Solvation: Add anhydrous DMF (5 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Note: The color typically changes from deep red/purple to orange/brown as the catalytic cycle proceeds.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product is more polar than the starting bromide.

  • Workup (Critical for Safety): Cool to room temperature. Dilute with EtOAc. Quench excess cyanide by washing the organic layer with 2M

    
     or saturated 
    
    
    
    . Caution: Aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Synthetic Workflow Diagram

The following diagram illustrates the workflow from the benzoate precursor to the final active pharmaceutical ingredient (API) scaffold.

SyntheticWorkflow Start Methyl 4-bromobenzoate (Precursor) Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3) Start->Step1 Inter Methyl 4-cyanobenzoate (Key Intermediate) Step1->Inter Yield >90% Step2 Hydrolysis & Activation (LiOH then SOCl2) Inter->Step2 Step3 Amidation / Coupling (with Aniline/Amine) Step2->Step3 Acid Chloride formation Final Cyanobenzamide Derivative (Bioactive Scaffold) Step3->Final Drug Assembly

Caption: Synthetic workflow for converting bromobenzoates to bioactive cyanobenzamide scaffolds via Pd-catalyzed cyanation.

Pharmacological Applications: The Anti-Androgen Case Study

The most prominent application of the cyano-benzoate derivative scaffold is in the treatment of castration-resistant prostate cancer (CRPC). The 4-cyano-3-(trifluoromethyl)phenyl moiety is the pharmacophore responsible for high-affinity binding to the Androgen Receptor (AR).

Key Therapeutics
Drug NameStructure ClassMechanismRole of Cyano Group
Bicalutamide CyanobenzamideAR AntagonistH-bond acceptor in the ligand-binding domain (LBD); mimics steroid D-ring.
Enzalutamide Thiohydantoin-CyanobenzeneAR AntagonistCritical for high-affinity binding; prevents nuclear translocation of AR.
Apalutamide Thiohydantoin-CyanobenzeneAR AntagonistStructurally similar to Enzalutamide; cyano group ensures metabolic stability and potency.
Mechanism of Action

These drugs do not merely compete with androgen; they induce a conformational change in the AR that prevents it from translocating to the nucleus and binding to DNA. The rigid cyano-benzoate-derived core is essential for this "antagonist" conformation.

AR_Mechanism Ligand Cyanobenzamide Drug (Enzalutamide/Bicalutamide) AR_Cyto Androgen Receptor (AR) (Cytoplasm) Ligand->AR_Cyto Binds LBD Complex Drug-AR Complex (Antagonist Conformation) AR_Cyto->Complex Induces conf. change Translocation Nuclear Translocation Complex->Translocation BLOCKS Apoptosis Tumor Growth Inhibition / Apoptosis Complex->Apoptosis Downstream Effect DNA_Binding DNA Binding & Transcription Translocation->DNA_Binding If unblocked

Caption: Mechanism of Action for Cyanobenzamide-based AR Antagonists. The drug blocks nuclear translocation.

Emerging Trends: Reversible Covalent Inhibition[2]

While current drugs utilize the nitrile primarily for non-covalent interactions (H-bonding), the field is shifting toward Targeted Covalent Inhibitors (TCIs) .

The Nitrile "Warhead"

The nitrile group can act as a "soft" electrophile. Under specific conditions (often requiring a catalytic cysteine in the active site), the nitrile can undergo a reversible addition reaction with the thiol group of cysteine to form a thioimidate adduct.

  • Advantage: This covalent bond increases potency and residence time (drug stays on target longer) but is reversible, reducing the risk of permanent off-target toxicity (haptenization) associated with irreversible inhibitors like acrylamides.[2]

  • Relevance to Benzoates: Researchers are exploring 2- and 4-cyanobenzoate derivatives where the electron-deficient aromatic ring activates the nitrile towards nucleophilic attack by active-site cysteines in proteases (e.g., Cathepsin K or viral proteases).

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances. Chemical Reviews.

  • Enzalutamide (Xtandi): A Novel Androgen Receptor Antagonist. Clinical Cancer Research.

  • The Nitrile Group in Drug Discovery. Journal of Medicinal Chemistry.

  • Reversible Covalent Inhibitors: Opportunities and Challenges. Nature Reviews Drug Discovery.

  • Synthesis of Enzalutamide and Potential Impurities. Chemical Biology & Drug Design.

Sources

Exploratory

CAS number and chemical identifiers for Ethyl 3-cyano-4-isopropoxybenzoate

An in-depth technical guide on Ethyl 3-cyano-4-isopropoxybenzoate, structured for researchers and drug development professionals. Critical Intermediate in the Synthesis of S1P Receptor Modulators (Ozanimod) Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Ethyl 3-cyano-4-isopropoxybenzoate, structured for researchers and drug development professionals.

Critical Intermediate in the Synthesis of S1P Receptor Modulators (Ozanimod)

Executive Summary

Ethyl 3-cyano-4-isopropoxybenzoate is a specialized organic intermediate primarily utilized in the pharmaceutical synthesis of sphingosine-1-phosphate (S1P) receptor modulators. It serves as the ester precursor to 3-cyano-4-isopropoxybenzoic acid , a key building block in the manufacturing of Ozanimod (Zeposia®), a drug approved for the treatment of Multiple Sclerosis (MS) and Ulcerative Colitis (UC).

This guide provides a comprehensive technical analysis of the compound, including verified chemical identifiers, a self-validating synthesis protocol, analytical profiling for impurity control, and its retrosynthetic role in drug development.

Chemical Identity & Identifiers

Accurate identification is critical for regulatory filing and supply chain verification. The following data consolidates the most current registry information.

Parameter Technical Detail
Chemical Name Ethyl 3-cyano-4-isopropoxybenzoate
Systematic Name Ethyl 3-cyano-4-(propan-2-yloxy)benzoate
CAS Number 2098542-97-1 (Primary); 2918298-61-8 (Secondary/Impurity Ref)
Related CAS 258273-31-3 (Corresponding Acid); 34133-59-0 (Phenol Precursor)
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES CCOC(=O)C1=CC(=C(C=C1)OC(C)C)C#N
InChI Key FQGLEMDXDTZJMJ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid or oil (depending on purity)

Synthesis Protocol: Williamson Ether Strategy

The most robust route to Ethyl 3-cyano-4-isopropoxybenzoate involves the O-alkylation of Ethyl 3-cyano-4-hydroxybenzoate using isopropyl bromide (2-bromopropane). This SN2 reaction is preferred over direct esterification of the acid due to the availability of the phenol precursor and milder reaction conditions.

Reaction Mechanism & Logic

The reaction proceeds via a Williamson ether synthesis. The phenolic hydroxyl group (pKa ~8-9 due to the electron-withdrawing cyano and ester groups) is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This nucleophile attacks the secondary carbon of isopropyl bromide, displacing the bromide leaving group.

Critical Control Point: The use of a polar aprotic solvent (DMF or Acetonitrile) is essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

Step-by-Step Methodology

Reagents:

  • Ethyl 3-cyano-4-hydroxybenzoate (1.0 eq) [CAS: 34133-59-0]

  • 2-Bromopropane (1.5 eq) [Excess to drive kinetics]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) [Anhydrous, milled]

  • Potassium Iodide (KI) (0.1 eq) [Catalyst, Finkelstein exchange]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with DMF (5-10 volumes).

  • Deprotonation: Add Ethyl 3-cyano-4-hydroxybenzoate and K₂CO₃. Stir at ambient temperature for 30 minutes to ensure formation of the phenoxide salt. Visual Cue: Mixture may turn yellow/orange.

  • Addition: Add KI (catalyst) followed by the dropwise addition of 2-Bromopropane.

  • Reaction: Heat the mixture to 60–70°C . Monitor by HPLC or TLC (Hexane:EtOAc 4:1).

    • Note: Avoid temperatures >90°C to prevent elimination of 2-bromopropane to propene.

  • Completion: Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes). The product typically precipitates as a solid.[1]

  • Isolation: Filter the solid. Wash with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to achieve >98% purity.

Reaction Pathway Diagram (DOT)

SynthesisPathway Start Ethyl 3-cyano-4-hydroxybenzoate (CAS: 34133-59-0) Reagents 2-Bromopropane K2CO3 / DMF / 60°C Start->Reagents Intermediate Transition State (SN2 Attack) Reagents->Intermediate Product Ethyl 3-cyano-4-isopropoxybenzoate (CAS: 2098542-97-1) Intermediate->Product -KBr Hydrolysis Hydrolysis (NaOH) (Next Step) Product->Hydrolysis Application Acid 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3) Hydrolysis->Acid

Figure 1: Synthesis pathway from the phenolic precursor to the target ester and subsequent acid hydrolysis.[2][3]

Application in Drug Development (Ozanimod)

Ethyl 3-cyano-4-isopropoxybenzoate acts as the protected form of the "Right-Hand Side" (RHS) moiety of Ozanimod .

Role in Retrosynthesis

Ozanimod is constructed by coupling two main fragments: an indane-based oxadiazole core and the substituted benzoic acid.

  • Precursor: The ethyl ester (Topic Compound) is hydrolyzed (using LiOH or NaOH) to yield 3-cyano-4-isopropoxybenzoic acid (CAS 258273-31-3).

  • Coupling: The acid is activated (e.g., via CDI or acid chloride) and coupled with an amidoxime intermediate to form the 1,2,4-oxadiazole ring characteristic of Ozanimod.

Impurity Management

In the context of GMP manufacturing, the ethyl ester is a potential process-related impurity . If the hydrolysis step is incomplete, traces of the ethyl ester may carry forward. Analytical methods must be developed to quantify this specific ester at levels <0.10% (ICH Q3A limits).

Ozanimod Retrosynthesis Diagram (DOT)

OzanimodRetro Ozanimod Ozanimod (API) (S1P Receptor Modulator) Coupling 1,2,4-Oxadiazole Formation Ozanimod->Coupling FragmentA Indane Amidoxime Fragment (Left Hand Side) Coupling->FragmentA FragmentB 3-Cyano-4-isopropoxybenzoic acid (Right Hand Side) Coupling->FragmentB Precursor Ethyl 3-cyano-4-isopropoxybenzoate (Topic Compound) FragmentB->Precursor Hydrolysis

Figure 2: Retrosynthetic analysis showing the position of the topic compound in the Ozanimod supply chain.

Analytical Profile & Quality Control

To ensure the integrity of this intermediate, the following analytical parameters should be verified.

HPLC Method (Guideline)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (ester/cyano).

  • Retention Time Logic: The ethyl ester is significantly less polar than the corresponding acid or the phenol precursor.

    • Order of Elution: Acid (Polar) < Phenol < Ethyl Ester (Non-polar) .

NMR Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.1–8.2 (d, 1H, Ar-H, ortho to CN).

    • δ 8.0–8.1 (dd, 1H, Ar-H, ortho to Ester).

    • δ 7.3–7.4 (d, 1H, Ar-H, ortho to OR).

    • δ 4.8–4.9 (sept, 1H, O-CH -(CH₃)₂).

    • δ 4.3 (q, 2H, O-CH₂ -CH₃).

    • δ 1.3–1.4 (d, 6H, Isopropyl-CH₃).

    • δ 1.3 (t, 3H, Ethyl-CH₃).

References

  • H&D Impurity. (2025). Impurity Reference Standards: Ethyl 3-cyano-4-isopropoxybenzoate. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3-Cyano-4-isopropoxybenzoic acid.[3] Retrieved from [Link]

  • Google Patents. (2017). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of Ethyl 3-cyano-4-isopropoxybenzoate in the Synthesis of 1,2,4-Oxadiazole Heterocycles

Abstract & Introduction Ethyl 3-cyano-4-isopropoxybenzoate is a pivotal ester building block in modern medicinal chemistry, primarily utilized for the construction of 1,2,4-oxadiazole heterocycles. Its most prominent ind...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ethyl 3-cyano-4-isopropoxybenzoate is a pivotal ester building block in modern medicinal chemistry, primarily utilized for the construction of 1,2,4-oxadiazole heterocycles. Its most prominent industrial application is serving as the key precursor in the synthesis of Ozanimod (Zeposia) and related dual sphingosine-1-phosphate (S1P) receptor agonists (S1PR1/S1PR5)[1]. These heterocyclic compounds are critical in the treatment of autoimmune conditions such as multiple sclerosis and inflammatory bowel disease (IBD)[2]. This application note details the mechanistic rationale, standardized protocols, and optimization strategies for converting this stable ester into complex, biologically active heterocycles.

Mechanistic Overview & Rationale

The synthesis of 1,2,4-oxadiazole-based drugs from ethyl 3-cyano-4-isopropoxybenzoate relies on a highly efficient saponification-cyclodehydration pathway. The ethyl ester acts as a highly stable, easily purifiable storage form that resists premature hydrolysis or degradation during early-stage synthetic steps[3].

  • Saponification : The ester is first hydrolyzed under basic conditions to yield the active intermediate, 3-cyano-4-isopropoxybenzoic acid[4]. The specific functionalization of this aromatic ring is non-arbitrary: the isopropoxy group provides essential hydrophobic interactions within the S1PR1 binding pocket, while the cyano group engages in critical hydrogen bonding with the Lys34 and Thr109 residues of the receptor[2].

  • Activation and Coupling : The resulting carboxylic acid must be activated to facilitate nucleophilic attack by an amidoxime derivative. While standard carbodiimides (EDCI) can be used, propylphosphonic anhydride (T3P) is frequently preferred in industrial applications due to its superior yield, low toxicity, and water-soluble byproducts[3].

  • Cyclodehydration : The activated acid reacts with an amidoxime to form an unstable O-acyl amidoxime intermediate. Subsequent thermal treatment (typically 85–90 °C) provides the thermodynamic energy required to drive the dehydration reaction, closing the ring to form the stable, aromatic 1,2,4-oxadiazole core[3][5].

Synthesis A Ethyl 3-cyano-4-isopropoxybenzoate (Stable Ester Precursor) B 3-Cyano-4-isopropoxybenzoic Acid (Active Intermediate) A->B Saponification (NaOH, EtOH/THF) C Activated Acyl Intermediate (e.g., T3P Adduct) B->C Activation (T3P, DIPEA) D O-Acyl Amidoxime (Unstable Intermediate) C->D + Amidoxime (Nucleophilic Attack) E 1,2,4-Oxadiazole Derivative (e.g., Ozanimod) D->E Cyclodehydration (Heat, 85-90 °C)

Figure 1: Chemical workflow from the stable ester precursor to the final 1,2,4-oxadiazole heterocycle.

Experimental Workflows & Protocols

Protocol 1: Base-Catalyzed Saponification to 3-Cyano-4-isopropoxybenzoic Acid

Causality & Validation: A mixed solvent system of ethanol and tetrahydrofuran (THF) is utilized to ensure the complete dissolution of the lipophilic ester while maintaining miscibility with the aqueous sodium hydroxide. Acidification to a pH < 7 is critical to fully protonate the carboxylate, enabling efficient extraction into the organic phase without forming emulsions[4].

Step-by-Step Methodology:

  • Dissolution : Dissolve ethyl 3-cyano-4-isopropoxybenzoate (1.0 eq, e.g., 7.0 g) in a 1:1 solvent mixture of EtOH (30 mL) and THF (30 mL).

  • Hydrolysis : Add aqueous 2M NaOH (1.3 eq) dropwise while stirring at room temperature.

  • Reaction : Stir the reaction mixture at room temperature for 4 hours. Monitor completion via TLC or HPLC[4].

  • Concentration : Concentrate the mixture under vacuum to remove the volatile organic solvents.

  • Acidification : Dilute the aqueous residue with distilled water (100 mL) and carefully acidify with 2N HCl until the pH is strictly < 7.

  • Extraction : Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification : Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na2SO4, and filter to remove the desiccant.

  • Isolation : Concentrate the filtrate to obtain the crude product. Recrystallize from a 10% ether/hexane mixed solvent. Collect the solid by filtration and dry in a vacuum to yield 3-cyano-4-isopropoxybenzoic acid as an off-white solid (Typical yield: >90%)[4].

Protocol 2: T3P-Mediated Cyclodehydration to 1,2,4-Oxadiazole

Causality & Validation: T3P acts as both a highly efficient coupling reagent and a water scavenger. The reaction is performed in toluene or ethyl acetate at elevated temperatures (85-90 °C) because while the initial O-acylation is rapid at room temperature, the subsequent ring closure requires significant thermal energy to overcome the activation barrier for dehydration[3].

Step-by-Step Methodology:

  • Preparation : Suspend 3-cyano-4-isopropoxybenzoic acid (1.0 eq) and the target amidoxime derivative (1.05 eq) in an organic solvent (toluene or ethyl acetate).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) or triethylamine (3.0 eq) to the suspension to neutralize the system and facilitate activation.

  • Activation : Dropwise, add T3P (50% solution in ethyl acetate, 1.5 eq) at room temperature[3].

  • Cyclization : Heat the reaction mixture to 85–90 °C and stir continuously for 12–16 hours to drive the cyclodehydration.

  • Quenching : Cool the mixture to room temperature and quench with saturated aqueous NaHCO3 to neutralize excess acid and T3P byproducts.

  • Extraction : Separate the organic layer, wash sequentially with distilled water and brine, dry over MgSO4, and concentrate under reduced pressure.

  • Final Polish : Purify the resulting 1,2,4-oxadiazole derivative via silica gel chromatography or direct crystallization depending on the specific amidoxime used.

Data Presentation & Optimization

Table 1: Comparison of Coupling Reagents for 1,2,4-Oxadiazole Cyclization

Coupling ReagentPreferred SolventOptimal Temp (°C)Typical Yield (%)Byproduct RemovalScalability (Industrial)
T3P (50% in EtOAc) Toluene / EtOAc85–90 °C85–95%Excellent (Water-soluble)High (Preferred)
EDCI / HOBt DMF / DCM90 °C (DMF)70–85%Moderate (Urea byproducts)Medium
CDI (Carbonyldiimidazole) THF / Dioxane80–100 °C65–80%Good (CO2, Imidazole)Medium

Note: T3P is consistently highlighted in process chemistry patents for Ozanimod synthesis due to its minimal epimerization risk and ease of downstream aqueous workup[3].

Biological Application: S1PR1 Pathway Modulation

Once synthesized, the 1,2,4-oxadiazole derivatives containing the 3-cyano-4-isopropoxyphenyl moiety act as potent functional antagonists of the S1PR1 pathway. By binding to the receptor, they induce its internalization and degradation, thereby preventing the egress of lymphocytes from lymph nodes and reducing neuroinflammation[2][6].

Pathway Ligand 1,2,4-Oxadiazole Agonist (Synthesized from Ester) Receptor S1PR1 / S1PR5 (GPCR) Ligand->Receptor Binds & Induces Internalization Gi Gi Protein Activation Receptor->Gi Lymphocyte Lymphocyte Internalization & Retention in Lymph Nodes Receptor->Lymphocyte Functional Antagonism cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP

Figure 2: S1PR1 signaling pathway modulation by the synthesized oxadiazole agonist.

References

  • Wei, X., et al. "Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease". Journal of Medicinal Chemistry - ACS Publications, 2026. URL:[Link]

  • Google Patents. "CN110997645A - The preparation method of ozanimod". Google Patents.
  • Google Patents. "EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod". Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Ethyl 3-cyano-4-isopropoxybenzoate in multi-step synthesis

Technical Support Center: Synthesis of Ethyl 3-cyano-4-isopropoxybenzoate Welcome to the technical support center for the multi-step synthesis of Ethyl 3-cyano-4-isopropoxybenzoate. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 3-cyano-4-isopropoxybenzoate

Welcome to the technical support center for the multi-step synthesis of Ethyl 3-cyano-4-isopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on practical, field-proven strategies to improve reaction yield and product purity.

The synthesis of Ethyl 3-cyano-4-isopropoxybenzoate, a key intermediate in various pharmaceutical applications, presents several challenges where minor deviations in protocol can lead to significant yield loss. This document provides a structured troubleshooting guide in a question-and-answer format, detailed experimental protocols, and an exploration of alternative synthetic strategies to overcome the most critical hurdles.

Synthetic Pathway Overview

The most common and cost-effective pathway involves a four-step sequence starting from Ethyl 4-hydroxybenzoate. Each step presents unique challenges that must be carefully managed to ensure a high overall yield.

Synthetic_Workflow A Ethyl 4-hydroxybenzoate B Step 1: Nitration Ethyl 4-hydroxy-3-nitrobenzoate A->B HNO₃ C Step 2: Isopropylation Ethyl 4-isopropoxy-3-nitrobenzoate B->C Isopropyl Bromide, K₂CO₃ D Step 3: Reduction Ethyl 3-amino-4-isopropoxybenzoate C->D H₂, Pd/C E Step 4: Sandmeyer Cyanation Ethyl 3-cyano-4-isopropoxybenzoate D->E 1. NaNO₂, H₂SO₄ 2. CuCN

Caption: A common four-step synthetic route to Ethyl 3-cyano-4-isopropoxybenzoate.

Troubleshooting Guide: Step-by-Step Yield Improvement

This section addresses specific issues that researchers frequently encounter. The advice provided is based on established chemical principles and validated optimization strategies.

Step 1: Nitration of Ethyl 4-hydroxybenzoate

The goal of this step is the selective mono-nitration at the 3-position, ortho to the activating hydroxyl group.

Q1: My nitration reaction is producing a low yield of the desired product, Ethyl 4-hydroxy-3-nitrobenzoate, along with a significant amount of dark, tarry byproducts. What is causing this?

A1: The formation of tarry material is typically a result of oxidative side reactions and decomposition of the aromatic ring under harsh nitrating conditions. The phenolic hydroxyl group is highly activating and sensitive to oxidation.

  • Causality: Using highly concentrated nitric acid or elevated temperatures can lead to aggressive, uncontrolled reactions.

  • Solution:

    • Temperature Control: Maintain a strict reaction temperature, ideally between 0°C and 30°C. Pre-cooling the starting material solution before the slow, dropwise addition of nitric acid is critical.

    • Nitric Acid Concentration: Employ a more dilute solution of nitric acid. A concentration range of 30% to 62% has been shown to be effective, providing a balance between reactivity and selectivity while minimizing oxidative degradation.[1]

    • Order of Addition: Add the nitric acid slowly to the solution of Ethyl 4-hydroxybenzoate, not the other way around. This ensures that the nitric acid is never in large excess at any point in the reaction vessel.

Q2: I am observing the formation of dinitro-hydroxybenzoic acid esters as impurities. How can I improve the selectivity for the mono-nitro product?

A2: Dinitration occurs when the reaction conditions are too forcing, causing a second nitro group to be added to the already nitrated ring.

  • Causality: The product, Ethyl 4-hydroxy-3-nitrobenzoate, is still activated towards electrophilic substitution (though less so than the starting material). Excess nitric acid, higher temperatures, or prolonged reaction times can promote a second nitration.

  • Solution:

    • Stoichiometry: Use a slight molar excess of nitric acid, but avoid a large excess.

    • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to prevent the formation of the dinitro byproduct.

    • Temperature: As mentioned previously, lower temperatures (20-30°C) favor mono-nitration.[1]

Step 2: Isopropylation (Williamson Ether Synthesis)

This step involves the O-alkylation of the phenolic hydroxyl group.

Q3: The isopropylation of my Ethyl 4-hydroxy-3-nitrobenzoate is incomplete, even after extended reaction times. How can I drive the reaction to completion?

A3: Incomplete conversion in a Williamson ether synthesis is often due to insufficient reactivity of the alkylating agent, a weak base, or the presence of water.

  • Causality: The nucleophilicity of the phenoxide, formed by the deprotonation of the phenol by the base, is key. Water can compete with the phenoxide and also hydrolyze the alkylating agent.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents (e.g., Acetonitrile, DMF) are thoroughly dried. The presence of water will consume the base and reduce the yield.

    • Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is a common and effective base. Using a polar aprotic solvent like DMF or acetonitrile helps to dissolve the reagents and facilitate the reaction. A combination of acetonitrile and DMF is often used in industrial preparations.[2][3]

    • Reagent Stoichiometry: Use a moderate excess of both the isopropyl bromide (e.g., 1.5-2.0 equivalents) and potassium carbonate (e.g., 2.0-2.5 equivalents) to drive the reaction to completion.

    • Temperature: Heating the reaction mixture, typically to around 80°C, is necessary to achieve a reasonable reaction rate.[2][3]

Step 3: Reduction of the Nitro Group

This step converts the nitro group to the primary amine required for the subsequent Sandmeyer reaction.

Q4: My catalytic hydrogenation of Ethyl 4-isopropoxy-3-nitrobenzoate using Palladium on Carbon (Pd/C) is very slow or stalls completely. What should I check?

A4: Catalytic hydrogenation efficiency is highly dependent on catalyst activity, hydrogen availability, and the absence of catalyst poisons.

  • Causality: The catalyst's active sites can be blocked by impurities, or the mass transfer of hydrogen to the catalyst surface may be insufficient.

  • Solution:

    • Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. A 10% Pd/C loading is standard. If the catalyst is old, its activity may be compromised.

    • Solvent: Methanol or ethanol are excellent solvent choices for this reduction.[4] Ensure the substrate is fully dissolved.

    • Agitation and Hydrogen Pressure: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate hydrogen transfer from the gas phase to the liquid phase. A hydrogen pressure of around 60 psi is typically sufficient.[4]

    • Check for Poisons: Sulfur or halide impurities in the starting material can poison the palladium catalyst. Ensure the starting material from the previous step is pure.

Step 4: Sandmeyer Cyanation

This is often the most critical and lowest-yielding step in the sequence. It involves two distinct stages: diazotization of the amine followed by reaction with copper(I) cyanide.

Q5: The overall yield of my Sandmeyer reaction is very low. Where should I begin troubleshooting?

A5: Low yields in the Sandmeyer reaction are almost always linked to the instability of the intermediate aryl diazonium salt.[5][6] This instability is highly sensitive to temperature and pH. The reaction is an example of a radical-nucleophilic aromatic substitution.[7]

  • Causality: The diazonium salt can readily decompose, losing N₂ gas to form an aryl cation, which is then trapped by water to form a phenol byproduct. This decomposition is accelerated by temperatures above 5-10°C.

  • Solution: Focus on optimizing the two stages separately.

    • Diazotization: The primary goal is the complete and rapid conversion of the amine to the diazonium salt while minimizing its decomposition.

    • Cyanation: The goal is the efficient substitution of the diazonium group with the cyanide nucleophile, outcompeting decomposition pathways.

Q6: During the diazotization of Ethyl 3-amino-4-isopropoxybenzoate, the temperature rises above 10°C, and I observe significant brown gas evolution before I add the copper cyanide. Is this a problem?

A6: Yes, this is a critical problem. The observations indicate the premature decomposition of your diazonium salt.

  • Causality: The brown gas is likely nitrogen dioxide (from the decomposition of excess nitrous acid) and the other gas is nitrogen from the decomposition of the diazonium salt.

  • Solution:

    • Strict Temperature Control: The reaction must be maintained between 0°C and 5°C throughout the addition of sodium nitrite. Use an ice-salt bath for effective cooling.

    • Slow Addition: Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the amine. This prevents localized temperature spikes and a buildup of nitrous acid.

    • Monitor Nitrous Acid: After the addition is complete, check for a slight excess of nitrous acid using starch-iodide paper (it should turn blue). This confirms the complete conversion of the amine. If the test is negative, more nitrite is needed. If strongly positive, the excess can be quenched with a small amount of urea or sulfamic acid.[8]

Q7: My main byproduct is the corresponding phenol (Ethyl 3-hydroxy-4-isopropoxybenzoate), not the desired nitrile. Why is this happening?

A7: This is a classic sign of diazonium salt decomposition via reaction with water, which acts as a nucleophile.[5]

  • Causality: This occurs when the diazonium salt is not consumed quickly enough by the cyanide nucleophile and is exposed to water at temperatures that favor decomposition.

  • Solution:

    • Efficient Cyanation Step: Prepare the copper(I) cyanide solution separately and add the cold diazonium salt solution to it. Do not add the CuCN to the diazonium salt.

    • Control pH: The cyanation step is typically performed under neutral or slightly acidic conditions. Before adding to the CuCN, the highly acidic diazonium salt solution can be carefully neutralized with a base like sodium bicarbonate, while keeping the temperature below 5°C.

    • Temperature of Cyanation: While the diazotization must be cold, the cyanation step often requires gentle heating (e.g., 50-70°C) to facilitate the loss of N₂ and the reaction with the copper cyanide complex. This should be done only after the diazonium salt has been mixed with the cyanide solution.

Optimized Experimental Protocol: Sandmeyer Cyanation

This protocol highlights critical control points for maximizing yield.

1. Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of Ethyl 3-amino-4-isopropoxybenzoate in a mixture of dilute sulfuric acid (e.g., 1.0 M) and water.

  • Cool the flask in an ice-salt bath to 0°C.

  • Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in cold water.

  • Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5°C.

  • After the addition is complete, stir for an additional 20 minutes at 0-5°C.

  • Confirm the presence of a slight excess of nitrous acid with starch-iodide paper.

2. Cyanation

  • In a separate, larger flask, prepare a solution of 1.5 equivalents of copper(I) cyanide (CuCN) and 1.5 equivalents of sodium cyanide (NaCN) in water. Warm slightly if needed to dissolve, then cool to 10°C. (CAUTION: EXTREME TOXICITY) .

  • Slowly and carefully add the cold diazonium salt solution from the first step to the stirred copper cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to keep the reaction manageable.

  • Once the addition is complete, slowly heat the reaction mixture to 50-60°C and hold for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer should be washed with water, dilute sodium hydroxide (to remove any phenolic byproduct), and brine, then dried over anhydrous sodium sulfate before solvent removal. Further purification by column chromatography or recrystallization may be necessary.[9]

Frequently Asked Questions (FAQs)

Q: Is there an alternative to the Sandmeyer reaction for introducing the cyano group?

A: Yes. Given the challenges and hazards of the Sandmeyer reaction, alternative routes are often considered in industrial settings. One effective method avoids the amino intermediate entirely. This route proceeds as follows:

  • Formylation: Introduce a formyl (-CHO) group at the 3-position of Ethyl 4-hydroxybenzoate.

  • Oxime Formation: Convert the formyl group to an oxime (-CH=NOH) using hydroxylamine hydrochloride.

  • Dehydration: Dehydrate the oxime to form the nitrile (-CN). This is often achieved with reagents like acetic anhydride or other dehydrating agents.

  • Isopropylation: The final step is the etherification of the hydroxyl group as described previously.

This pathway avoids the unstable diazonium intermediate and the use of highly toxic copper cyanide, potentially leading to a more robust and higher-yielding process.[2][3]

Alternative_Route A Ethyl 4-hydroxybenzoate B Step 1: Formylation Ethyl 3-formyl-4-hydroxybenzoate A->B e.g., Reimer-Tiemann or Vilsmeier-Haack C Step 2: Oximation Ethyl 3-(hydroxyiminomethyl)-4-hydroxybenzoate B->C NH₂OH·HCl D Step 3: Dehydration Ethyl 3-cyano-4-hydroxybenzoate C->D Ac₂O or other dehydrating agent E Step 4: Isopropylation Ethyl 3-cyano-4-isopropoxybenzoate D->E Isopropyl Bromide, K₂CO₃

Caption: An alternative synthetic pathway avoiding the Sandmeyer reaction.

Q: What are the most critical safety precautions when performing a Sandmeyer reaction?

A:

  • Cyanide Toxicity: Copper(I) cyanide and sodium cyanide are extremely toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. They should always be kept in a cold, aqueous solution and used immediately after preparation. Never attempt to isolate the diazonium salt intermediate.

  • Temperature Control: Runaway reactions are a risk. Ensure you have adequate cooling capacity for the reaction scale.

Q: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and products. Visualizing the spots under UV light will show the consumption of starting material and the appearance of the product. For catalytic hydrogenation, monitoring hydrogen uptake can also indicate reaction progress.

Data Summary for Optimized Pathway

StepReactionKey ReagentsSolventTemp. (°C)Typical Yield
1 NitrationEthyl 4-hydroxybenzoate, 60% HNO₃-20-30>90%[1]
2 IsopropylationEthyl 4-hydroxy-3-nitrobenzoate, Isopropyl Bromide, K₂CO₃Acetonitrile/DMF80~85-95%[2]
3 ReductionEthyl 4-isopropoxy-3-nitrobenzoate, H₂, 10% Pd/CMethanol25>90%[4]
4 SandmeyerEthyl 3-amino-4-isopropoxybenzoate, NaNO₂, H₂SO₄, CuCNWater0-5 then 50-6060-75%

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Scribd. P-Aminobenzoic Acid Diazotization. [Link]

  • de Fatima, A., et al. (2005). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Quest Journals. (2017). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Journal of Research in Pharmaceutical Science. [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2020). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization-Coupling Reaction with 1-Naphthylamine-7-Sulphonic Acid and Its Application for Assay of PABA in Sunscreen Cream. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2025). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. [Link]

  • Google Patents. (2017). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents. (2017). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents. (1975). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • ResearchGate. (2019). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Link]

Sources

Optimization

Technical Support Center: Selective Hydrolysis of Ethyl 3-cyano-4-isopropoxybenzoate

Welcome to the Application Support Hub. Ticket ID: #HYD-CN-ISO-001 Topic: Troubleshooting Hydrolysis Side-Reactions Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. Ticket ID: #HYD-CN-ISO-001 Topic: Troubleshooting Hydrolysis Side-Reactions Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Critical Mechanism Analysis

You are attempting to hydrolyze the ethyl ester of Ethyl 3-cyano-4-isopropoxybenzoate to its corresponding benzoic acid , while preserving two sensitive motifs: the nitrile (cyano) group and the isopropoxy ether .

The Chemoselectivity Challenge

This substrate presents a "Triad of Electrophiles." Your base (hydroxide ion) has three potential targets. Success depends entirely on kinetic control.

  • Target A (Ester Carbonyl): The desired site. Most electrophilic under mild conditions. Reaction is fast and irreversible after acidification.

  • Target B (Nitrile Carbon): The "Over-reaction" site. Hydrolysis here yields the primary amide (3-carbamoyl derivative). This is thermodynamically favorable but kinetically slower than ester hydrolysis at moderate temperatures (<50°C).

  • Target C (Aromatic Ring C-4): The "SNAr" site.[1][2][3] The 3-cyano and 1-ester groups are strong electron-withdrawing groups (EWG) located ortho and para to the isopropoxy group. This activates the ring for Nucleophilic Aromatic Substitution (SNAr) .[4] A harsh hydroxide attack can displace the isopropoxy group, yielding the 4-hydroxy impurity (phenol).

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition you are managing.

ReactionPathways SM Starting Material (Ethyl 3-cyano-4-isopropoxybenzoate) Target TARGET PRODUCT (3-cyano-4-isopropoxybenzoic acid) SM->Target LiOH/THF/H2O (Kinetic Control) Phenol SIDE PRODUCT B (4-Hydroxy Impurity) SM->Phenol High Conc. NaOH (SNAr Attack) Amide SIDE PRODUCT A (Amide Impurity) Target->Amide High Temp (>60°C) Extended Time

Figure 1: Reaction pathways showing the kinetic window for selective hydrolysis. Green represents the desired path; red represents thermodynamic sinks and side reactions.

Optimized Protocol (The "Gold Standard")

Do not rely on generic "boil in NaOH" protocols for this substrate. The activated nitrile requires a milder approach.

Reagents:

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) - Preferred over NaOH for solubility and milder cation effect.

  • Tetrahydrofuran (THF) - Essential for solubilizing the lipophilic ester.

  • Water.[5][6][7][8]

Protocol:

  • Dissolution: Dissolve 1.0 eq of Ethyl 3-cyano-4-isopropoxybenzoate in THF (5 volumes).

  • Preparation: Prepare a solution of LiOH·H₂O (1.5 to 2.0 eq) in Water (5 volumes).

  • Addition: Add the aqueous base to the THF solution dropwise at 0–5°C (Ice bath). Crucial: Controlling the exotherm prevents immediate SNAr attack.

  • Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Note: Do not heat unless conversion is <10% after 2 hours. If heating is needed, cap at 40°C.

  • Quench: Cool to 0°C. Acidify carefully with 1N HCl to pH 3–4.

  • Workup: Extract with Ethyl Acetate. The acid product usually precipitates or extracts cleanly.

Troubleshooting Guide (Q&A)

Scenario A: "I see a new spot on TLC that is much more polar than my product."

Diagnosis: Nitrile Hydrolysis (Amide Formation). The nitrile group has hydrated to form the primary amide (–CONH₂).[9] This occurs when the reaction temperature is too high or the reaction time is too long.

  • Fix:

    • Repeat the experiment strictly at Room Temperature (20–25°C).

    • Reduce reaction time. Monitor by TLC every 30 minutes. Stop exactly when the ester is consumed.

    • Switch from NaOH to LiOH (Lithium coordinates less aggressively to the nitrile nitrogen than Sodium in some transition states).

Scenario B: "My product mass spec shows M-42 (Loss of Isopropyl)."

Diagnosis: Ether Cleavage via SNAr. You have displaced the isopropoxy group with a hydroxide, forming the phenol (4-hydroxy-3-cyanobenzoic acid). The electron-withdrawing nitrile (ortho) and carboxyl (para) make the ring highly susceptible to nucleophilic attack.

  • Fix:

    • Dilution: High concentrations of hydroxide favor the bimolecular SNAr reaction. Dilute your reaction to 0.1 M or 0.2 M.

    • Temperature Control: SNAr has a higher activation energy than ester hydrolysis. Keep the reaction cold (start at 0°C, max 20°C).

    • Base Strength: Ensure you are not using "naked" hydroxide (e.g., KOH in dry DMSO). Water is required to solvate the anion and reduce its nucleophilicity toward the ring.

Scenario C: "The reaction is stalling. Starting material persists after 6 hours."

Diagnosis: Phase Transfer Issue. The ethyl ester is lipophilic. If you use only water/methanol, the ester may precipitate out or form micelles, preventing the base from reaching the carbonyl.

  • Fix:

    • Increase the ratio of THF. A 1:1 THF:Water ratio is ideal to ensure a homogeneous single phase.

    • Do not increase temperature yet. Ensure homogeneity first.

Comparative Data: Base Selection

The choice of base dramatically impacts the side-reaction profile for cyano-esters.

ParameterLiOH (Recommended)NaOH (Standard)KOH (Aggressive)
Ester Hydrolysis Rate ModerateFastVery Fast
Risk of Nitrile Hydrolysis LowModerateHigh
Risk of SNAr (Ether cleavage) LowModerateHigh
Solubility in THF/H2O ExcellentGoodGood
Recommended Temp 20°C0–20°C0°C

Diagnostic Workflow

Use this decision tree to correct your active experiment.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (LCMS / TLC) CheckSM Is Starting Material (Ester) Still Present? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (Consumed) Action1 Add THF to solubilize. Do NOT add more base yet. CheckSM->Action1 Yes (Stalled) Action2 Impurity: Amide (+18 mass) CAUSE: Over-hydrolysis FIX: Lower Temp, Reduce Time CheckImpurity->Action2 Amide Found Action3 Impurity: Phenol (-42 mass) CAUSE: SNAr Attack FIX: Dilute reaction, Keep at 0°C CheckImpurity->Action3 Phenol Found Success Product Clean Proceed to Acidic Workup CheckImpurity->Success None

Figure 2: Diagnostic workflow for real-time reaction monitoring.

Frequently Asked Questions (FAQs)

Q: Can I use acid hydrolysis (e.g., HCl/Reflux) to avoid the SNAr side reaction? A: Not recommended. While acid hydrolysis avoids SNAr, it introduces a high risk of ether cleavage . Isopropyl ethers are secondary ethers and are prone to cleavage under acidic conditions (forming the phenol and isopropyl chloride/alcohol). Furthermore, acid hydrolysis of esters is reversible and slower than saponification.

Q: Can I use Potassium Carbonate (K₂CO₃) instead of a hydroxide? A: Yes, but with caveats. K₂CO₃ in Methanol/Water is a milder method that virtually eliminates the risk of SNAr and Nitrile hydrolysis. However, the reaction rate will be significantly slower (often 12–24 hours). This is a good "Plan B" if LiOH fails to give high purity.

Q: Why is the order of addition important? A: Adding the base to the ester (rather than dumping the ester into the base) ensures that the ester never experiences a large excess of hydroxide relative to the substrate concentration, minimizing the statistical probability of the bimolecular SNAr side reaction.

References

  • Patent Protocol (NaOH/THF): Preparation method of 3-cyano-4-isopropoxybenzoic acid. CN106674045A. (2017). Describes the standard industrial hydrolysis using NaOH/THF at 60°C (Note: Our guide recommends lower temp for higher purity).

  • Nitrile Hydrolysis Mechanism: Hydrolysis of Nitriles.[6][7] Chemistry Steps.[2][3][6][7][8][10] Explains the mechanism of amide vs. acid formation under basic conditions.

  • LiOH Selectivity: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters.[8] Chem. Pharm.[8] Bull. 69, 581–584 (2021).[8] Discusses the acceleration and selectivity of LiOH in THF/Water systems.

  • SNAr Mechanism: Nucleophilic Aromatic Substitution.[1][2][3][4] LibreTexts Chemistry. Details the activation of aryl rings by electron-withdrawing groups (CN, COOR) toward nucleophilic attack.

Sources

Troubleshooting

Resolving phase separation issues during Ethyl 3-cyano-4-isopropoxybenzoate extraction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering phase separation issues during the extraction of Ethyl 3-cyano-4-isopropoxybenzoate. It is de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering phase separation issues during the extraction of Ethyl 3-cyano-4-isopropoxybenzoate. It is designed to offer not just procedural steps, but a foundational understanding of the underlying chemical principles to empower effective troubleshooting.

Understanding the Chemistry of Your Extraction

Successful extraction of Ethyl 3-cyano-4-isopropoxybenzoate hinges on its physicochemical properties. A clear grasp of these characteristics is the first step in diagnosing and resolving phase separation problems.

Key Physicochemical Properties:

PropertyValue/CharacteristicSignificance for Extraction
Chemical Structure The molecule contains a carboxylic acid group, a nitrile group, and an isopropoxy group attached to a benzene ring. The carboxylic acid is the primary handle for pH-controlled extraction.
Physical State White to off-white solid.[1]The compound will be dissolved in a reaction mixture or a solvent prior to extraction.
pKa (Predicted) 4.09 ± 0.10[1]This value is critical for determining the optimal pH for partitioning between aqueous and organic layers.
Solubility Generally soluble in polar organic solvents like ethyl acetate and alcohols.[1][2] Poorly soluble in non-polar solvents like hexane. Its solubility in water is pH-dependent.Solvent selection is a key factor in extraction efficiency and can influence the propensity for emulsion formation.

The cornerstone of a successful extraction for an acidic compound like Ethyl 3-cyano-4-isopropoxybenzoate is the manipulation of its ionization state through pH control.

  • In Acidic Conditions (pH < pKa): At a pH below its pKa of ~4.09, the carboxylic acid group is protonated (-COOH). In this neutral form, the molecule is more nonpolar and will preferentially partition into an organic solvent.

  • In Basic Conditions (pH > pKa): At a pH above its pKa, the carboxylic acid group is deprotonated to form the carboxylate salt (-COO⁻). This ionic form is significantly more water-soluble and will partition into the aqueous phase.

This pH-dependent solubility is the fundamental principle exploited in acid-base extractions to separate the target compound from neutral or basic impurities.[3]

Troubleshooting Guide: Phase Separation Issues

This section addresses common problems encountered during the liquid-liquid extraction of Ethyl 3-cyano-4-isopropoxybenzoate in a question-and-answer format.

Q1: Why are the organic and aqueous layers not separating (i.e., an emulsion has formed)?

A1: Emulsion Formation: Causes and Solutions

An emulsion is a stable or semi-stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases.[4][5] It is a frequent issue in liquid-liquid extractions and can be caused by several factors:

  • Vigorous Shaking: Excessive agitation can create fine droplets of one phase suspended in the other, leading to an emulsion.[4]

  • Presence of Surfactant-like Impurities: Impurities from the reaction mixture, such as certain salts or high molecular weight byproducts, can act as emulsifying agents, stabilizing the mixture of the two phases.[4]

  • Similar Densities of the Two Phases: If the densities of the organic and aqueous phases are too close, gravitational separation will be slow and incomplete.

Solutions (from least to most disruptive):

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own with time.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel. This can help the small droplets coalesce without introducing more energy into the system.

  • "Salting Out" with Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic droplets to separate. This is a very effective technique.[4]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for breaking emulsions.[4]

  • Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion and aid in separation.[4]

  • Alter the Solvent System:

    • Add a small amount of a different organic solvent to change the overall properties of the organic phase.[4]

    • If the organic solvent is the top layer, adding a low-density solvent like pentane can help. If it's the bottom layer, a high-density solvent like chloroform could be added cautiously. Be aware that this will alter the composition of your organic phase.

Preventative Measures:

  • Instead of vigorous shaking, gently invert the separatory funnel 5-10 times to mix the phases. This reduces the energy input that can lead to emulsion formation.[4]

Q2: I see a third layer at the interface of the organic and aqueous phases. What is it and what should I do?

A2: Interfacial Crud and Insoluble Material

The formation of a third layer, often solid or semi-solid, at the interface is typically due to the presence of insoluble material. This can be:

  • Insoluble byproducts from your reaction.

  • Precipitated salts.

  • Polymeric material.

Solutions:

  • Filtration: The most effective solution is to drain the entire contents of the separatory funnel and filter the mixture through a Büchner funnel with a filter paper to remove the solid material. The filtrate can then be returned to the separatory funnel to allow the two liquid phases to separate cleanly.

  • Dilution: Adding more of the aqueous or organic solvent can sometimes dissolve the precipitated material.

Q3: I'm not sure which layer is the organic phase and which is the aqueous phase. How can I tell?

A3: Identifying the Layers

Mistaking the layers is a common error that can lead to the loss of your product. Here's how to definitively identify them:

  • Check Densities: Before you start, know the densities of your organic solvent and your aqueous solution. Most chlorinated solvents (e.g., dichloromethane, chloroform) are denser than water and will be the bottom layer. Most non-chlorinated solvents (e.g., ethyl acetate, diethyl ether, hexane) are less dense than water and will be the top layer. Refer to the solvent properties table below.

  • The "Drop Test": Add a few drops of water to the separatory funnel. If the top layer is aqueous, the drops will mix with it. If the bottom layer is aqueous, the drops will travel through the top layer and merge with the bottom one.[6]

Q4: My product recovery is low. How can I improve the extraction efficiency?

A4: Optimizing Extraction Efficiency

Low recovery can be due to incomplete partitioning of your product into the organic phase. Here are some key areas to address:

  • pH Adjustment: This is the most critical factor for an acidic compound. Ensure the pH of the aqueous phase is at least 2 pH units below the pKa of Ethyl 3-cyano-4-isopropoxybenzoate (i.e., pH < 2) to ensure it is fully protonated and partitions into the organic phase. Use a pH meter or pH paper to verify.

  • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For example, three extractions with 30 mL of ethyl acetate will recover more product than one extraction with 90 mL.

  • Sufficient Mixing: Ensure adequate mixing (gentle inversions) to maximize the surface area contact between the two phases, allowing for efficient transfer of the compound.

  • Solvent Choice: Use a solvent in which your compound is highly soluble. For Ethyl 3-cyano-4-isopropoxybenzoate, ethyl acetate is a good starting choice as indicated in synthesis procedures.[1][2]

Experimental Protocols and Data

Solvent Selection Guide

The choice of solvent is critical. The ideal extraction solvent should:

  • Have a high solubility for Ethyl 3-cyano-4-isopropoxybenzoate.

  • Be immiscible with water.

  • Have a low boiling point for easy removal after extraction.

  • Have a density significantly different from water to aid separation.

Table of Common Extraction Solvent Properties:

SolventDensity (g/mL)Dielectric Constant (Polarity)Water MiscibilityLayer in Funnel
Hexane ~0.661.89 (Nonpolar)ImmiscibleTop
Diethyl Ether ~0.714.34 (Slightly Polar)Slightly SolubleTop
Toluene ~0.872.38 (Nonpolar)ImmiscibleTop
Ethyl Acetate ~0.906.02 (Polar)Slightly SolubleTop
Dichloromethane ~1.338.93 (Polar)ImmiscibleBottom
Chloroform ~1.494.81 (Polar)ImmiscibleBottom

Data sourced from multiple references.[7][8][9][10][11][12]

Protocol: Standard Acid-Base Extraction of Ethyl 3-cyano-4-isopropoxybenzoate

This protocol assumes the synthesis has been completed and the reaction mixture is ready for work-up.

  • Initial Quench: If the reaction was run in a non-aqueous solvent, carefully quench the reaction with water or a dilute acid solution.

  • Solvent Addition: Add the reaction mixture to a separatory funnel. Add an appropriate volume of an extraction solvent, such as ethyl acetate.

  • Acidification: Check the pH of the aqueous layer. Slowly add a dilute acid (e.g., 1M HCl) until the pH is ~2. This ensures the target compound is in its neutral, organic-soluble form.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel 5-10 times, venting frequently to release any pressure buildup.[6]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid re-contaminating the lower layer.

  • Repeat Extraction: Add fresh ethyl acetate to the aqueous layer and repeat the extraction process two more times to maximize recovery.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

Visualizing the Process

Workflow for Troubleshooting Phase Separation

G start Phase Separation Issue (Emulsion/Poor Separation) patience Wait 10-20 minutes start->patience swirl Gently Swirl patience->swirl Not Resolved resolved Phases Separated patience->resolved Resolved brine Add Saturated Brine ('Salting Out') swirl->brine Not Resolved swirl->resolved Resolved centrifuge Centrifuge Mixture brine->centrifuge Not Resolved brine->resolved Resolved filter Filter through Glass Wool or Phase Separation Paper centrifuge->filter Not Resolved / Impractical centrifuge->resolved Resolved solvent Alter Solvent System filter->solvent Not Resolved filter->resolved Resolved solvent->resolved Resolved

Caption: A stepwise guide to resolving emulsion issues.

Chemical Principle of pH-Dependent Partitioning

G cluster_acid Acidic Aqueous Phase (pH < 4) cluster_base Basic Aqueous Phase (pH > 4) acid_form Ethyl 3-cyano-4-isopropoxybenzoate (R-COOH) Neutral & Less Polar organic_phase Organic Phase (e.g., Ethyl Acetate) acid_form:f1->organic_phase Partitions Into base_form Ethyl 3-cyano-4-isopropoxybenzoate Salt (R-COO⁻) Ionic & More Polar aqueous_phase Aqueous Phase base_form:f1->aqueous_phase Partitions Into

Caption: The effect of pH on compound partitioning.

Frequently Asked Questions (FAQs)

  • Q: What are the most likely impurities I might encounter?

    • A: Common impurities could include unreacted starting materials like ethyl 3-cyano-4-hydroxybenzoate or the methyl ester precursor if the synthesis involved hydrolysis.[13][14] Byproducts from side reactions are also possible. An acid-base extraction is designed to remove neutral or basic impurities.

  • Q: Can I use a different solvent than ethyl acetate?

    • A: Yes, other water-immiscible polar organic solvents like dichloromethane could be used. However, be mindful of the density; dichloromethane is denser than water and will be the bottom layer. Avoid nonpolar solvents like hexane as the target compound has poor solubility in them.

  • Q: I've added a basic solution (e.g., sodium bicarbonate) and my product seems to have disappeared. What happened?

    • A: You have deprotonated your product, forming the water-soluble carboxylate salt. It has partitioned into the aqueous layer. To recover it, you must re-acidify the aqueous layer to a pH below 4, which will precipitate the neutral carboxylic acid, allowing it to be extracted back into an organic solvent.

  • Q: Why do I need to vent the separatory funnel?

    • A: Mixing a volatile solvent like diethyl ether can cause pressure buildup from its vapor. Additionally, acid-base neutralizations (e.g., washing an acidic organic layer with a bicarbonate solution) generate carbon dioxide gas, which can create significant pressure. Venting is a critical safety step to prevent the stopper from being ejected or the funnel from breaking.[6]

References

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
  • Scribd. Dielectric Constants.
  • ChemicalBook. 3-CYANO-4-ISOPROPOXYBENZOIC ACID CAS#: 258273-31-3.
  • ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane.
  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Unknown. Dielectric Constant of Common solvents.
  • Oregon State University. Physical properties of some common organic solvents.
  • ResearchGate. (n.d.). Boiling point, melting point and density of extraction solvents.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Wikipedia. (n.d.). Benzoic acid.
  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99.
  • PubChem - NIH. RP-101124.
  • Element Lab Solutions.
  • Unknown.
  • NCBI Bookshelf. (2025, June 2). Table 2: [Extraction Solvents]. Assay Guidance Manual.
  • Scribd. Organic Solvents: Boiling Points & Density.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
  • National Bureau of Standards. Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids.
  • PowderProcess.net. Liquid density : chart of 500+ common compounds.
  • Ghosh et al. (2014). IJPSR, 5(10), 4078-4108.
  • Unknown. Common Organic Solvents: Table of Properties.
  • Sigma-Aldrich. 3-Cyano-4-isopropoxybenzoic acid | 258273-31-3.
  • ChemicalBook. (2025, November 27). 3-CYANO-4-ISOPROPOXYBENZOIC ACID | 258273-31-3.
  • Chemsrc. (2025, August 21).
  • PubChemLite. 3-cyano-4-isopropoxybenzoic acid (C11H11NO3).
  • CLAS. Table of Acids with Ka and pKa Values*.
  • HANGZHOU LEAP CHEM CO., LTD.
  • Google Patents. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Wikipedia.
  • Cheméo.
  • Organic Syntheses Procedure.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis and interpretation of Ethyl 3-cyano-4-isopropoxybenzoate

Title: High-Field vs. Benchtop ¹H NMR Spectroscopy for the Structural Verification of Ethyl 3-cyano-4-isopropoxybenzoate: A Comparative Analysis Guide As a Senior Application Scientist in pharmaceutical development, sele...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop ¹H NMR Spectroscopy for the Structural Verification of Ethyl 3-cyano-4-isopropoxybenzoate: A Comparative Analysis Guide

As a Senior Application Scientist in pharmaceutical development, selecting the right analytical platform for structural verification is as critical as the synthesis itself. Ethyl 3-cyano-4-isopropoxybenzoate is a highly functionalized aromatic building block frequently utilized in active pharmaceutical ingredient (API) synthesis. Its unique 1,3,4-trisubstitution pattern—comprising an electron-withdrawing ethyl ester, a strongly deshielding cyano group, and an electron-donating isopropoxy ether—creates a complex electronic environment.

This guide objectively compares the analytical performance of modern 60 MHz Benchtop NMR against traditional 400 MHz High-Field NMR for the structural elucidation of Ethyl 3-cyano-4-isopropoxybenzoate, providing actionable protocols and mechanistic insights to optimize your analytical workflow.

Mechanistic Causality of ¹H NMR Chemical Shifts

To evaluate platform performance, we must first understand the intrinsic magnetic environment of the molecule. The ¹H NMR spectrum of Ethyl 3-cyano-4-isopropoxybenzoate is divided into distinct aliphatic and aromatic regions:

  • The Aliphatic Spin Systems: The molecule features two independent aliphatic chains. The ethyl ester group presents a classic quartet (~4.3 ppm) and triplet (~1.3 ppm). The isopropoxy group yields a highly deshielded methine septet (~4.7 ppm) due to the electronegative oxygen, alongside a methyl doublet (~1.4 ppm). These first-order multiplets are easily resolved on almost any NMR platform.

  • The Aromatic Challenge (H-2, H-5, H-6): The core analytical challenge lies in the aromatic ring. The H-2 proton is sandwiched between the ester and cyano groups. Recent computational studies on substituted benzoic acid esters demonstrate that these ortho-substituents induce anomalous deshielding effects[1], pushing the H-2 signal downfield to approximately 8.2 ppm. The H-6 proton is similarly deshielded (~8.1 ppm). Conversely, the H-5 proton is shielded by the ortho-isopropoxy group, appearing near 7.1 ppm.

Because H-2 and H-6 resonate so closely together (


 ppm), their resolution is strictly dependent on the magnetic field strength of the spectrometer.

Platform Comparison: 60 MHz Benchtop vs. 400 MHz High-Field

The 60 MHz Benchtop NMR (Permanent Magnet Technology)

Modern benchtop systems utilize highly homogeneous permanent NdFeB magnets, eliminating the need for cryogenic cooling[2]. At 60 MHz, 1 ppm equates to 60 Hz. The 0.1 ppm difference between the H-2 and H-6 protons translates to a mere 6 Hz separation. Because the meta-coupling constant (


) is typically 1.5–2.0 Hz, the peaks heavily overlap at this field strength. This results in a second-order multiplet (roofing effect) that complicates quantitative integration and trace impurity profiling[3][4]. However, for rapid, at-line qualitative confirmation of the aliphatic groups, benchtop NMR is highly efficient[5].
The 400 MHz High-Field NMR (Superconducting Technology)

High-field systems rely on liquid-helium-cooled superconducting magnets. At 400 MHz, 1 ppm equates to 400 Hz. The same 0.1 ppm difference between H-2 and H-6 now translates to a 40 Hz separation. This provides absolute baseline resolution, yielding clear, first-order doublets (H-2: d,


 Hz; H-6: dd, 

Hz). This level of dispersion is mandatory for rigorous structural elucidation and the quantification of structurally similar impurities.
Quantitative Performance Matrix
Analytical Parameter60 MHz Benchtop NMR400+ MHz High-Field NMRImpact on Ethyl 3-cyano-4-isopropoxybenzoate Analysis
Chemical Shift Dispersion 60 Hz / ppm400 Hz / ppmDictates whether H-2 and H-6 appear as a merged multiplet or distinct doublets.
Aromatic Resolution Partial Overlap (Second-order)Baseline Resolved (First-order)High-field is required to accurately calculate the meta-coupling constant (

).
Limit of Detection (LOD) ~1 - 5 mmol/L< 100 µmol/LBenchtop requires highly concentrated samples (~50 mg/mL) to achieve sufficient signal-to-noise[3].
Infrastructure Standard bench, 110/220VDedicated lab, Cryogens (He/N₂)Benchtop allows for immediate, at-line reaction monitoring without core-facility bottlenecks.
Turnaround Time < 5 minutes1 - 24 hours (Queue dependent)Benchtop accelerates go/no-go decisions during the synthesis of the intermediate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for the quantitative ¹H NMR analysis of Ethyl 3-cyano-4-isopropoxybenzoate.

Step 1: Sample Preparation

  • Action: Weigh exactly 15.0 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: CDCl₃ is selected over DMSO-d₆ because its non-polar nature mimics typical organic reaction environments, preventing solvent-induced chemical shift drift. Furthermore, CDCl₃ minimizes solvent-solute hydrogen bonding, which can artificially broaden the aromatic signals. The internal TMS acts as a zero-point validation reference.

Step 2: Tuning, Matching, and Shimming

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl₃, and execute automated tuning/matching followed by gradient shimming (e.g., topshim on Bruker systems).

  • Causality: Precise shimming is critical. Poor field homogeneity will broaden the signals beyond the 2 Hz meta-coupling, negating the resolution advantages of a high-field magnet and making the H-2 doublet indistinguishable from a singlet.

Step 3: Acquisition Parameters

  • Action: Load a standard 1D proton pulse program (e.g., zg30). Set the relaxation delay (D1) to 5.0 seconds . Acquire 16 scans.

  • Causality: A 30-degree pulse angle combined with a 5-second D1 ensures complete longitudinal relaxation (

    
    ) of the sterically hindered aromatic protons. Failing to allow adequate relaxation will result in truncated integrals, falsely indicating a lower purity of the compound.
    

Step 4: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz . Zero-fill the data to 64k points before Fourier Transformation.

  • Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without artificially masking the fine 2 Hz splitting of the H-2 and H-6 protons. Zero-filling improves digital resolution, ensuring the peak shapes are accurately represented.

Analytical Workflow Visualization

The following decision matrix illustrates the strategic deployment of benchtop versus high-field NMR in a pharmaceutical development workflow.

NMR_Workflow Start Synthesis of Ethyl 3-cyano-4-isopropoxybenzoate Prep Sample Preparation (CDCl3, 15-50 mg/mL) Start->Prep Benchtop Benchtop NMR (60 MHz) Rapid At-Line Screening Prep->Benchtop Routine QC HighField High-Field NMR (400+ MHz) Detailed Resolution Prep->HighField Trace Impurity Profiling Decision Aromatic Peak Overlap? (H-2 & H-6) Benchtop->Decision Success Structural Confirmation & API Downstream HighField->Success Decision->HighField Yes (Requires higher dispersion) Decision->Success No (Sufficiently resolved)

Figure 1: Decision matrix for selecting benchtop vs. high-field NMR in pharmaceutical workflows.

References

1.[1] Gadikota, V., et al. "Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters." Magnetic Resonance in Chemistry, 2023. Available at:[Link] 2.[3] Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 2023. Available at:[Link] 3.[5] K., et al. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." MDPI, 2021. Available at:[Link] 4.[4] "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." National Center for Biotechnology Information (PMC), 2025. Available at:[Link] 5.[2] "Benchtop NMR Breaks New Ground." Technology Networks, 2024. Available at:[Link]

Sources

Comparative

FTIR characteristic peaks for Ethyl 3-cyano-4-isopropoxybenzoate identification

Topic: FTIR characteristic peaks for Ethyl 3-cyano-4-isopropoxybenzoate identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic peaks for Ethyl 3-cyano-4-isopropoxybenzoate identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl 3-cyano-4-isopropoxybenzoate (often designated as a key intermediate in the synthesis of Febuxostat ) represents a critical quality control checkpoint in API manufacturing. Its structural integrity relies on three distinct functionalities: the nitrile moiety, the ethyl ester , and the isopropoxy ether linkage.

This guide provides a rigorous spectroscopic framework for identifying this compound, distinguishing it from common process impurities (such as the de-alkylated phenol or the hydrolyzed acid), and validating its purity using Fourier Transform Infrared (FTIR) spectroscopy.

Structural Analysis & Vibrational Blueprint[1][2]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The convergence of a nitrile and an ester on an aromatic ring creates a unique spectral fingerprint.

The "Fingerprint" Table

Data synthesized from functional group physics and Febuxostat intermediate characterization.

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)IntensityDiagnostic Value
Nitrile (-C≡N) Stretching (

)
2225 – 2240 Medium-StrongPrimary ID. The most isolated and reliable peak. Absence indicates failure of cyanation.
Ester Carbonyl Stretching (

)
1710 – 1725 StrongPrimary ID. Conjugation with the aromatic ring lowers this from the typical 1740 cm⁻¹ of aliphatic esters.
Aromatic Ring Skeletal Stretch (

)
1600, 1580 MediumConfirms the benzene core. The 1600/1580 doublet is typical for substituted aromatics.
Isopropoxy Gem-dimethyl Bend (

)
1385 & 1375 MediumSpecific ID. A characteristic "doublet" split indicating the isopropyl group (gem-dimethyl).
Ether Linkage Stretching (

)
1250 – 1280 StrongAsymmetric stretch of the Ar-O-R ether bond.
Aliphatic C-H Stretching (

)
2980 – 2870 Weak-MediumArises from the ethyl and isopropyl alkyl chains.
Comparative Analysis: Target vs. Impurities

In a drug development context, "identification" is synonymous with "differentiation." You are rarely identifying a complete unknown; rather, you are confirming that Reaction A went to completion without Side-Reaction B.

Scenario A: Target vs. Precursor (Phenol)

Precursor: Ethyl 3-cyano-4-hydroxybenzoate (De-alkylation impurity or unreacted starting material).

  • The Differentiator: The O-H Stretch .[1][2]

  • Observation: The precursor (Phenol) will exhibit a sharp or broad band between 3200–3400 cm⁻¹ .

  • Target Molecule: Must show a flat baseline in this region (3000–3600 cm⁻¹). If you see a hump here, your alkylation is incomplete.

Scenario B: Target vs. Hydrolysis Product (Acid)

Impurity: 3-cyano-4-isopropoxybenzoic acid (Loss of ethyl group).

  • The Differentiator: The Carbonyl Shift and O-H Broadening .

  • Observation: The acid will show a very broad, jagged O-H stretch centered around 3000 cm⁻¹ (often overlapping C-H stretches) and a shift in the carbonyl peak to lower frequencies (~1680–1700 cm⁻¹) due to dimerization.

  • Target Molecule: Sharp ester carbonyl at >1710 cm⁻¹; no broad O-H.[2]

Comparative Data Summary
FeatureTarget Molecule (Ethyl Ester)Precursor (Phenol)Hydrolysis Impurity (Acid)
3200-3600 cm⁻¹ Absent (Clean baseline)Present (Phenolic O-H)Absent (usually)
2500-3300 cm⁻¹ C-H only (Sharp)C-H onlyBroad/Jagged (Carboxylic O-H)
2230 cm⁻¹ Present (Nitrile)Present (Nitrile)Present (Nitrile)
1715 cm⁻¹ Sharp (Ester)Sharp (Ester)Shifted/Broad (Acid C=O)
Logic Flow for Identification

The following diagram illustrates the decision-making process for an Application Scientist validating this specific intermediate.

FTIR_Logic_Flow Start Start: Acquire Spectrum Check_CN Check 2220-2240 cm⁻¹ (Nitrile Region) Start->Check_CN Check_OH Check 3200-3600 cm⁻¹ (Hydroxyl Region) Check_CN->Check_OH Peak Present Result_Fail UNKNOWN / FAILED SYNTHESIS Check_CN->Result_Fail Peak Absent Check_CO Check 1710-1730 cm⁻¹ (Carbonyl Region) Check_OH->Check_CO Baseline Flat Result_Precursor IMPURITY DETECTED: Phenolic Precursor (Unreacted) Check_OH->Result_Precursor Strong O-H Band Check_Gem Check 1370-1390 cm⁻¹ (Gem-Dimethyl Split) Check_CO->Check_Gem Sharp Peak ~1720 Result_Acid IMPURITY DETECTED: Hydrolyzed Acid Check_CO->Result_Acid Shifted/Broad <1700 Result_Target CONFIRMED IDENTITY: Ethyl 3-cyano-4-isopropoxybenzoate Check_Gem->Result_Target Doublet Present Check_Gem->Result_Fail Absent (Wrong Alkyl Group)

Figure 1: Spectral decision tree for validating the identity of Ethyl 3-cyano-4-isopropoxybenzoate and ruling out common synthetic impurities.

Experimental Protocol (Self-Validating)

For high-throughput analysis in a drug development setting, Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets due to speed and reproducibility.

Method: Diamond ATR-FTIR
  • System Check: Run a background scan (air) to ensure

    
     (2350 cm⁻¹) and 
    
    
    
    levels are nominal.
  • Sample Prep: Place approximately 5–10 mg of the solid crystalline powder onto the diamond crystal.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios, though not positions.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for signal-to-noise ratio > 100:1)

    • Range: 4000 – 600 cm⁻¹

  • Post-Process: Apply Automatic Baseline Correction. Do not smooth the spectrum aggressively, as this may obscure the gem-dimethyl doublet at 1380 cm⁻¹.

Validation Step (The "Sanity Check")

Calculate the Peak Height Ratio of the Nitrile (2230) to the Carbonyl (1720).

  • For a pure sample, this ratio should remain constant across batches.

  • If the Carbonyl intensity drops significantly relative to the Nitrile, suspect hydrolysis (acid formation) or non-stoichiometric precipitation.

References
  • Ghanta, M. R., et al. (2014).[3] "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat." Der Pharma Chemica, 6(3), 300-311.[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard reference for Nitrile/Ester shifts).

  • NIST Chemistry WebBook. "Infrared Spectrum of Ethyl 4-hydroxybenzoate" and "4-Cyanobenzoic acid." (Used for fragment analysis and comparative shifts). [5][6]

  • Teijin Limited. (Patents regarding Febuxostat intermediates). See specifically U.S. Patent 5,614,520 for synthesis context.

Sources

Validation

Chromatographic separation of Ethyl 3-cyano-4-isopropoxybenzoate from starting materials

Executive Summary Ethyl 3-cyano-4-isopropoxybenzoate is a critical intermediate in the synthesis of Febuxostat (a non-purine xanthine oxidase inhibitor). Its purity is a Critical Quality Attribute (CQA) because unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-cyano-4-isopropoxybenzoate is a critical intermediate in the synthesis of Febuxostat (a non-purine xanthine oxidase inhibitor). Its purity is a Critical Quality Attribute (CQA) because unreacted phenolic starting materials can participate in downstream cyclization, leading to genotoxic impurities in the final API.

This guide compares the two primary chromatographic separation strategies: Normal Phase (Flash) Chromatography and Reversed-Phase (RP) HPLC . While industrial patents often cite recrystallization for bulk scaling, chromatographic methods are essential for R&D purification, impurity profiling, and recovering high-value material from mother liquors.

The Separation Challenge

The core separation involves resolving the target ether (Product) from the phenolic precursor (Starting Material).

CompoundStructure TypePolarityInteraction Mode
Ethyl 3-cyano-4-hydroxybenzoate (SM)PhenolHighStrong H-Bond Donor
Ethyl 3-cyano-4-isopropoxybenzoate (Product)Aryl EtherModerate/LowH-Bond Acceptor / Hydrophobic

Strategic Decision Workflow

The following decision matrix illustrates the logical flow for selecting the appropriate purification method based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (Alkylation of Phenol) Check Purity Check (TLC/HPLC) Start->Check Decision Scale & Goal? Check->Decision Flash Method A: Normal Phase Flash (Bulk Removal of Phenol) Decision->Flash >10g, SM > 5% HPLC Method B: Prep RP-HPLC (High Purity / Trace Impurities) Decision->HPLC <1g, High Purity Req (>99.5%) Cryst Alternative: Recrystallization (Ethanol/Water) Decision->Cryst Multi-kg Production Flash->Check Re-assay Final Pure Ethyl 3-cyano-4-isopropoxybenzoate HPLC->Final Lyophilization Cryst->Check

Figure 1: Decision matrix for selecting purification methodology based on scale and impurity profile.

Comparative Analysis of Methods

Method A: Normal Phase Flash Chromatography (Silica Gel)

Mechanism: Adsorption chromatography. The unreacted starting material (phenol) possesses a free hydroxyl group, acting as a strong hydrogen bond donor to the silanol groups on the silica surface. The product (isopropoxy ether) is capped and significantly less polar.

  • Elution Order: Product (First)

    
     Starting Material (Last).
    
  • Resolution: High (

    
    ).
    
  • Scalability: Excellent.

Method B: Reversed-Phase HPLC (C18)

Mechanism: Hydrophobic interaction chromatography. The isopropoxy group adds significant lipophilicity to the molecule compared to the hydroxy group.

  • Elution Order: Starting Material (First)

    
     Product (Last).
    
  • Resolution: Very High (Baseline separation easily achieved).

  • Scalability: Low (Limited by column loading capacity).

Comparative Data Table
FeatureMethod A: Flash Chromatography (Silica)Method B: RP-HPLC (C18)
Stationary Phase Irregular Silica (40-63 µm)Spherical C18 (5-10 µm)
Mobile Phase Hexane / Ethyl AcetateAcetonitrile / Water (+0.1% Formic Acid)
Elution Order Product elutes first (High Rf)SM elutes first (Low

)
Load Capacity High (1-5% of silica mass)Low (<0.1% of column mass)
Cost per Gram Low ($)High (

$)
Solvent Recovery Easy (Rotary Evaporation)Difficult (Aqueous fraction requires lyophilization)
Best Use Case Bulk removal of unreacted phenolRemoving trace hydrolysis byproducts (Acid)

Detailed Experimental Protocols

Protocol A: Flash Chromatography (Bulk Purification)

Recommended for crude mixtures containing >5% unreacted starting material.

  • Column Preparation: Pack a glass column or use a pre-packed cartridge with Silica Gel 60 (230-400 mesh).

  • Equilibration: Flush column with 3 CV (Column Volumes) of Hexane .

  • Sample Loading: Dissolve the crude yellow oil/solid in a minimum amount of Dichloromethane (DCM) or Toluene. Note: Avoid loading in EtOAc as it causes band broadening.

  • Elution Gradient:

    • 0-5 mins: 100% Hexane (Elutes non-polar alkyl halides if present).

    • 5-20 mins: 0%

      
       15% Ethyl Acetate in Hexane.
      
    • Target Elution: The product typically elutes at ~10-12% EtOAc.

    • Wash: Increase to 50% EtOAc to strip the retained phenolic starting material.

  • Detection: Monitor fractions via TLC (UV 254 nm).

    • Product Rf: ~0.55 (in Hexane:EtOAc 8:2).

    • SM Rf: ~0.20 (in Hexane:EtOAc 8:2).

Protocol B: Preparative RP-HPLC (Polishing)

Recommended for removing trace hydrolyzed acid (3-cyano-4-isopropoxybenzoic acid) or closely eluting isomers.

  • Column: C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 150 x 21.2 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenols/acids).

    • Solvent B: Acetonitrile (ACN).[1][2][3]

  • Gradient Program:

    • 0.0 min: 30% B

    • 2.0 min: 30% B

    • 15.0 min: 90% B (Linear Ramp)

    • 17.0 min: 95% B

  • Performance Metrics:

    • Starting Material RT: ~4.5 min.

    • Product RT: ~9.2 min.

    • Resolution (

      
      ): > 4.0.
      

Mechanistic Visualization

The following diagram details the molecular interactions occurring inside the column, explaining why the separation works differently on Silica vs. C18.

InteractionMechanism cluster_Silica Method A: Normal Phase (Silica) cluster_C18 Method B: Reversed Phase (C18) SilicaSurface Silica Surface (Si-OH) Phenol_NP Starting Material (Phenol) SilicaSurface->Phenol_NP Strong H-Bonding (Retained) Ether_NP Product (Isopropoxy) SilicaSurface->Ether_NP Weak Interaction (Elutes Fast) C18Surface C18 Ligands (Hydrophobic) Phenol_RP Starting Material (Phenol) C18Surface->Phenol_RP Low Hydrophobicity (Elutes Fast) Ether_RP Product (Isopropoxy) C18Surface->Ether_RP High Hydrophobic Interaction (Retained)

Figure 2: Mechanistic contrast between Normal Phase (H-bonding dominated) and Reversed Phase (Hydrophobicity dominated) interactions.

References

  • Teijin Pharma Ltd. (2000). Polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid and method of producing the same. U.S. Patent 6,225,474. Link

  • Ghanta, M. R., et al. (2014).[4] "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat." Der Pharma Chemica, 6(3), 300-311.[4] Link

  • Waters Corporation. (2021). "Separation of Parabens (Alkyl Hydroxybenzoates) using High Performance Liquid Chromatography." Application Note. Link

  • PubChem. (n.d.). Compound Summary: Ethyl 3-cyano-4-hydroxybenzoate. National Library of Medicine. Link

Sources

Comparative

A Comparative Thermal Analysis Guide to Crystalline Ethyl 3-cyano-4-isopropoxybenzoate

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. The thermal behavior of a crystall...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. The thermal behavior of a crystalline solid dictates its stability, processing parameters, and even its bioavailability. This guide provides an in-depth thermal analysis of Ethyl 3-cyano-4-isopropoxybenzoate , a substituted aromatic ester with potential applications in organic synthesis and pharmaceutical development.

Through a comparative approach, we will explore its expected thermal characteristics using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Since direct experimental data for this specific compound is not widely published, we will deduce its properties by examining structurally related analogs. This methodology not only allows for a robust prediction but also highlights the critical structure-property relationships that govern thermal stability.

The Central Role of DSC and TGA in Material Characterization

Before delving into the specific compound, it is crucial to understand the power of our analytical tools.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] For a crystalline solid, the DSC thermogram provides critical information, including:

    • Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. It is a key indicator of purity.

    • Enthalpy of Fusion (ΔH_f): The energy required to melt the solid, calculated from the area of the melting peak.

    • Polymorphism: The existence of multiple crystalline forms, which would appear as distinct melting peaks or solid-solid transitions.

    • Glass Transition (T_g): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid to a more rubbery state.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining:

    • Thermal Stability: The temperature at which the material begins to decompose.

    • Decomposition Profile: The pattern of mass loss, which can indicate the number of decomposition steps and provide clues about the degradation mechanism.

    • Composition: Quantifying the loss of volatiles, such as water or residual solvents.

Structural Comparison: Deducing Properties from Analogs

To build a comprehensive thermal profile of Ethyl 3-cyano-4-isopropoxybenzoate, we will compare it against three carefully selected compounds. This allows us to isolate and understand the contribution of each functional group to the overall thermal behavior.

cluster_0 Structural Relationships A Ethyl 3-cyano-4-isopropoxybenzoate (Target Compound) B 3-Cyano-4-isopropoxybenzoic Acid (Precursor) A->B Esterification C Methyl 3-cyano-4-isopropoxybenzoate (Alkyl Chain Variant) A->C Ethyl vs. Methyl D Ethyl 4-cyanobenzoate (Isopropoxy & Positional Variant) A->D + Isopropoxy Group & Cyano Position

Caption: Structural relationships between the target compound and its analogs.

  • 3-Cyano-4-isopropoxybenzoic Acid (Precursor): Comparing the ethyl ester to its parent carboxylic acid allows us to evaluate the impact of replacing a strong hydrogen-bonding acidic proton with an ethyl group.

  • Methyl 3-cyano-4-isopropoxybenzoate (Alkyl Chain Variant): This comparison highlights the effect of a minor change in the ester alkyl chain (methyl vs. ethyl) on melting point and packing efficiency.

  • Ethyl 4-cyanobenzoate (Functional Group & Positional Variant): This analog lacks the isopropoxy group and has the cyano group in the para-position. This comparison demonstrates the significant influence of the bulky, electron-donating isopropoxy group on the molecule's thermal properties.

Predicted Thermal Profile and Comparative Data

The following table summarizes the known thermal data for the analogs and provides an expert prediction for the target compound, Ethyl 3-cyano-4-isopropoxybenzoate.

CompoundStructureMelting Point (T_m)Predicted Decomposition Onset (T_onset)Rationale & Notes
Ethyl 3-cyano-4-isopropoxybenzoate CCOc1ccc(OC(C)C)c(C#N)c1~70-90 °C (Predicted) ~250-300 °C (Predicted) The melting point is predicted to be significantly higher than Ethyl 4-cyanobenzoate due to increased molecular weight and the polar isopropoxy group, but lower than the carboxylic acid precursor due to the absence of strong hydrogen bonding. Thermal stability is expected to be robust, typical of aromatic esters.
3-Cyano-4-isopropoxybenzoic Acid O=C(O)c1ccc(OC(C)C)c(C#N)c1149-153 °C[2]~280-330 °CThe high melting point is attributed to strong intermolecular hydrogen bonding forming stable dimers, a common feature of carboxylic acids. Decomposition would likely begin with decarboxylation.
Methyl 3-cyano-4-isopropoxybenzoate COc1ccc(OC(C)C)c(C#N)c1Not Available (Powder/Liquid)[3][4]~250-300 °CThe physical state suggests a melting point near or below room temperature. Generally, ethyl esters have slightly different melting points than methyl esters due to packing, but their decomposition profiles are very similar.
Ethyl 4-cyanobenzoate CCOc1ccc(C#N)cc152-54 °C~220-270 °CThe lower melting point compared to the target compound highlights the contribution of the isopropoxy group to the crystal lattice energy. The simpler structure may lead to a slightly lower decomposition temperature.

Experimental Protocols for Verification

To experimentally validate these predictions, the following detailed protocols for DSC and TGA are recommended. These methods are designed to provide high-quality, reproducible data for crystalline organic molecules.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan to prevent any loss of material through sublimation before melting.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature at least 50 °C above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge gas flow of 50 mL/min.

    • Cool the sample back to 25 °C at 10 °C/min to observe any crystallization events or glass transitions.

    • Perform a second heating cycle under the same conditions to check for thermal history effects and confirm the nature of the observed transitions.

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. Calculate the enthalpy of fusion (ΔH_f) by integrating the peak area.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Verify the instrument's temperature and mass accuracy using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset decomposition temperature (T_onset), typically defined as the temperature at which 5% mass loss occurs. Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

cluster_1 Thermal Analysis Workflow start Start: Crystalline Sample prep Sample Preparation (2-5 mg for DSC, 5-10 mg for TGA) start->prep dsc DSC Analysis (Ramp 10°C/min in N2) prep->dsc tga TGA Analysis (Ramp 10°C/min in N2) prep->tga dsc_data Data Output: Melting Point (Tm) Enthalpy (ΔH) Polymorphism dsc->dsc_data tga_data Data Output: Decomposition Onset (T_onset) Mass Loss Profile tga->tga_data report Final Report: Thermal Stability & Purity Profile dsc_data->report tga_data->report

Caption: Standard experimental workflow for DSC and TGA analysis.

Conclusion

While direct experimental data for Ethyl 3-cyano-4-isopropoxybenzoate remains to be published, a systematic comparison with its structural analogs provides a robust, scientifically-grounded framework for predicting its thermal behavior. We predict a melting point in the range of 70-90 °C and an onset of thermal decomposition above 250 °C in an inert atmosphere.

The analysis underscores a key principle in materials science: the thermal properties of a molecule are a direct consequence of its structure. The conversion of a carboxylic acid to an ethyl ester eliminates strong hydrogen bonding, drastically lowering the melting point. Concurrently, the addition of an isopropoxy group increases molecular weight and polarity, raising the melting point relative to simpler analogs. This guide provides not only a predicted thermal profile but also a clear, logical pathway and experimental protocol for its verification, empowering researchers to confidently handle and develop this and other novel chemical entities.

References

  • [Reference 1] ResearchGate. (2025). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Available at: [Link] ester-imide_investigated_by_pyrolysis-GCMS

  • [Reference 2] ResearchGate. (n.d.). TGA curves of poly(ester amide)s p-4j and m-4j (Heating rate = 20 • C min -1). Available at: [Link]

  • [Reference 3] MDPI. (2025). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: [Link]

  • [Reference 5] MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: [Link]

  • [Reference 6] Wikipedia. (n.d.). Ethyl cyanoacetate. Available at: [Link]

  • [Reference 7] Chemsrc. (2025). ethyl 3-cyano-4-hydroxybenzoate | CAS#:34133-59-0. Available at: [Link]

  • [Reference 8] PubChem - NIH. (n.d.). RP-101124 | C11H11NO3 | CID 21956832. Available at: [Link]

  • [Reference 9] PMC - NIH. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Available at: [Link]

  • [Reference 10] ResearchGate. (n.d.). DSC Exotherm Peaks for the Polymerization Process of Mixture Samples. Available at: [Link]

  • [Reference 12] ResearchGate. (n.d.). DSC analysis of uncured and in-situ cured cyanate esters. Available at: [Link]

  • [Reference 13] PubMed. (2008). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Available at: [Link]

  • [Reference 14] Chemsrc. (2025). Methyl 3-cyano-4-isopropoxybenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available at: [Link]

  • [Reference 15] TradeIndia. (n.d.). Methyl 3-cyano-4-isopropoxybenzoate Manufacturer, Supplier from Mumbai. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: Ethyl 3-cyano-4-isopropoxybenzoate

Executive Summary & Chemical Identity Ethyl 3-cyano-4-isopropoxybenzoate is a critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat). Unlike simple inorganic cyanides (e.g., NaCN), this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 3-cyano-4-isopropoxybenzoate is a critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat). Unlike simple inorganic cyanides (e.g., NaCN), this compound is an organic nitrile .[1] This distinction is the single most important factor in its disposal; it does not require the high-pH oxidative treatment reserved for inorganic cyanides but must still be handled to prevent accidental hydrolysis or oxidation.

Chemical Identity:

  • Chemical Name: Ethyl 3-cyano-4-isopropoxybenzoate

  • Functional Groups: Aromatic Ester, Aryl Nitrile (Cyano), Alkyl Ether.

  • Related CAS: 258273-31-3 (Corresponding Benzoic Acid derivative).[2]

  • Physical State: Typically a white to off-white solid or viscous oil (depending on purity/temperature).

Hazard Profile & Risk Assessment

Before disposal, you must validate the hazard profile. While specific SDS data for this exact ester may be sparse, its structure dictates the following "Worst-Case" hazard classification based on Structure-Activity Relationships (SAR) of analogous Febuxostat intermediates.

Hazard ClassH-Code (Inferred)DescriptionOperational Implication
Acute Toxicity H302 / H312Harmful if swallowed/contact with skin.[3][4]Zero-skin-contact policy. Double gloving required.
Irritant H315 / H319Causes skin/eye serious irritation.[3][4]Standard lab PPE (goggles + coat) is mandatory.
Reactivity --Organic Nitrile.[5][6]Do NOT mix with strong acids. Acidic hydrolysis can slowly release hazardous fumes or convert the nitrile.
Environmental H411Toxic to aquatic life.Zero-discharge. Never pour down the sink.

Critical Safety Note: While organic nitriles are generally stable, they can liberate Hydrogen Cyanide (HCN) if subjected to strong acids or high temperatures in the presence of moisture. Strictly segregate from acidic waste streams.

Waste Segregation Decision Logic

Proper segregation prevents dangerous incompatibilities and reduces disposal costs. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Material Generated Form Physical Form? Start->Form Solid Solid Waste (Powder, Filter Cake) Form->Solid Pure Chemical Liquid Liquid Waste (Mother Liquor, Solvents) Form->Liquid Solution Debris Contaminated Debris (Gloves, Towels) Form->Debris Consumables StreamA Stream A: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck StreamD Stream D: Dry Solid Waste (Double Bagged) Debris->StreamD Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >2% Halogens NonHalo Non-Halogenated (Ethyl Acetate, Methanol) SolventCheck->NonHalo No Halogens StreamB Stream B: Halogenated Organic Waste (Label: Toxic, Halogenated) Halo->StreamB StreamC Stream C: Non-Halogenated Organic Waste (Label: Flammable, Toxic) NonHalo->StreamC

Figure 1: Waste Segregation Decision Tree. Note that organic nitriles are compatible with standard organic waste streams unless explicitly prohibited by local site regulations.

Detailed Disposal Procedures

Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: You have completed a reaction or recrystallization. The ethyl 3-cyano-4-isopropoxybenzoate is dissolved in a solvent (e.g., Ethyl Acetate, Ethanol, or DCM).

  • Identify the Solvent Base:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Ethyl Acetate, Hexanes, Methanol, Ethanol

      
      Non-Halogenated Waste .
      
  • pH Check (Crucial):

    • Ensure the waste solution is Neutral (pH 6-8) .

    • Why? Acidic waste containers often contain other reagents. If you add an organic nitrile to a container with strong acid waste, hydrolysis could occur over time.

    • Action: If the reaction mixture was acidic, quench with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.
      
  • Container Loading:

    • Use a standard HDPE or Glass solvent waste carboy.

    • Labeling: clearly mark "Contains Organic Nitriles" on the tag. This alerts the incineration facility to manage NOx emissions, though it does not require separate cyanide treatment.

Scenario B: Solid Waste (Expired Pure Chemical)

Context: You have an old bottle of the pure solid ester that is degraded or no longer needed.

  • Do NOT Solubilize: Do not dissolve the solid in solvent just to dispose of it (this increases waste volume and cost).

  • Primary Containment: Keep the chemical in its original container if intact. If the container is damaged, transfer to a wide-mouth HDPE jar.

  • Secondary Containment: Place the container inside a clear plastic zip-seal bag.

  • Labeling: Apply a Hazardous Waste label.

    • Constituents: Ethyl 3-cyano-4-isopropoxybenzoate.

    • Hazards: Toxic, Irritant.[4]

  • Disposal Path: Lab Pack for incineration.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Segregation: Do not throw in regular trash.

  • Collection: Collect in a dedicated "Chemically Contaminated Solid Waste" pail (usually lined with a yellow or clear heavy-duty bag).

  • Disposal: This stream is typically incinerated.

Emergency Spill Response Protocol

Scenario: You have spilled 5g of solid Ethyl 3-cyano-4-isopropoxybenzoate on the benchtop.

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. Containment Cover with absorbent pads (if liquid) or scoop (if solid) PPE->Contain Clean 4. Decontamination Wipe surface with 10% Bleach then Water Contain->Clean Dispose 5. Disposal Place all materials in Solid Hazardous Waste Clean->Dispose

Figure 2: Immediate Spill Response Workflow.

Decontamination Chemistry:

  • Why Bleach? While water removes the bulk, a mild oxidant like 10% bleach (Sodium Hypochlorite) can help oxidize trace nitrile residues, rendering them less hazardous before the final water rinse.

  • Ventilation: Ensure the fume hood is active or windows are open during cleanup to prevent inhalation of dust.

Regulatory Compliance (US & EU Context)

  • RCRA (USA):

    • This chemical is not explicitly P-listed or U-listed.

    • It is classified as a Characteristic Waste (likely D001 Ignitable if in solvent, or Toxic if TCLP fails, though rarely tested for this specific intermediate).

    • Best Practice: Manage as "Hazardous Waste - Toxic/Irritant" to ensure incineration.

  • REACH (EU):

    • Ensure the waste is coded under the European Waste Catalogue (EWC) code 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21956832, 3-Cyano-4-isopropoxybenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Ethyl 3-cyano-4-isopropoxybenzoate
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Ethyl 3-cyano-4-isopropoxybenzoate
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